Leupeptin Ac-LL
Description
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- has been reported in Streptomyces roseus and Xenorhabdus bovienii with data available.
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-BSOSBYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-47-7 | |
| Record name | Leupeptin Ac-LL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24365-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leupeptin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Leupeptin Ac-LL
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leupeptin, and its acetylated form Ac-Leu-Leu-Arg-al (Ac-LL), is a naturally occurring tripeptide aldehyde protease inhibitor derived from actinomycetes.[1][2] It exhibits broad-spectrum inhibitory activity against serine, cysteine, and threonine proteases.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Leupeptin Ac-LL, including its molecular interactions, target specificity, and inhibitory kinetics. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Core Mechanism of Action: Reversible, Competitive, Transition-State Inhibition
This compound functions as a potent, reversible, and competitive inhibitor of its target proteases.[1][4] The cornerstone of its inhibitory activity lies in the C-terminal argininal residue, which mimics the transition state of the substrate during catalysis.[5]
The aldehyde group of the argininal moiety is the key functional group responsible for inhibition. It forms a covalent but reversible hemiacetal adduct with the hydroxyl group of the active site serine residue in serine proteases, or the thiol group of the active site cysteine residue in cysteine proteases.[4][6] This covalent interaction stabilizes the enzyme-inhibitor complex, effectively blocking the active site and preventing substrate binding and subsequent hydrolysis.[7] The interaction is characterized as a transition-state analog inhibition because the tetrahedral hemiacetal intermediate closely resembles the geometry of the tetrahedral intermediate formed during normal peptide bond cleavage.
The specificity of Leupeptin is largely conferred by the Leu-Leu sequence, which interacts with the S2 and S3 subsites of the protease active site, while the argininal residue binds to the S1 specificity pocket, which typically accommodates basic residues like arginine and lysine in the substrate.[8]
Target Protease Specificity and Quantitative Inhibition Data
This compound demonstrates a broad inhibitory profile, targeting a range of serine and cysteine proteases. However, it does not inhibit all proteases, indicating a degree of specificity. For instance, it is ineffective against aspartic proteases like pepsin and metalloproteases like thermolysin.[9]
The potency of inhibition is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activities of Leupeptin against various enzymes.
| Target Enzyme | Enzyme Class | Substrate | Ki | IC50 (µg/mL) |
| Trypsin | Serine Protease | N/A | 3.5 nM[1] | N/A |
| Plasmin | Serine Protease | N/A | 3.4 nM[1] | N/A |
| Porcine Kallikrein | Serine Protease | N/A | N/A | N/A |
| Cathepsin B | Cysteine Protease | N/A | 4.1 nM[1] | N/A |
| Papain | Cysteine Protease | N/A | N/A | N/A |
| Endoproteinase Lys-C | Serine Protease | N/A | N/A | N/A |
| Calpain | Cysteine Protease | N/A | N/A | N/A |
| Aspergillopepsin II (Proctase A) | Aspartic Protease | Casein | N/A | > 250[5] |
| Aspergillopepsin I (Proctase B) | Aspartic Protease | Casein | N/A | > 250[5] |
| Cathepsin A | Serine Carboxypeptidase | Carbobenzoxy-L-glutamyl-L-tyrosine | N/A | 1680[5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including substrate concentration, pH, and temperature.
Visualizing the Mechanism and Experimental Workflow
Mechanism of Inhibition
The following diagram illustrates the reversible covalent inhibition of a serine protease by this compound.
Caption: Covalent modification of the active site serine by this compound.
Experimental Workflow for Determining Inhibition Kinetics
The following workflow outlines the key steps in determining the inhibitory potency (Ki and IC50) of this compound.
Caption: Workflow for determining protease inhibition kinetics.
Detailed Experimental Protocols
Protocol for IC50 Determination of this compound against Trypsin using a Chromogenic Substrate
This protocol describes the determination of the IC50 value of this compound for the inhibition of bovine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
Stop Solution: 30% (v/v) Acetic Acid in deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 40 mM stock solution of L-BAPNA in DMSO.
-
On the day of the experiment, dilute the trypsin stock solution to a working concentration of 20 µg/mL in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer (e.g., from 100 µM to 0.01 µM).
-
Dilute the L-BAPNA stock solution to a working concentration of 1 mM in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer (for blank)
-
50 µL of various concentrations of this compound solution
-
50 µL of Assay Buffer (for no-inhibitor control)
-
-
Add 25 µL of the 20 µg/mL trypsin solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the 1 mM L-BAPNA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of the Stop Solution to all wells.
-
Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbanceinhibitor / Absorbanceno-inhibitor control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol for Gelatin Zymography to Qualitatively Assess Protease Inhibition
Gelatin zymography is a technique used to detect and characterize gelatinolytic proteases. This protocol can be adapted to demonstrate the inhibitory effect of this compound.
Materials:
-
Polyacrylamide gel casting reagents
-
Gelatin powder
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Protease-containing sample (e.g., conditioned cell culture media)
-
This compound
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in deionized water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in deionized water)
Procedure:
-
Gel Preparation:
-
Prepare a polyacrylamide separating gel containing 0.1% (w/v) gelatin.
-
Pour the separating gel and overlay with a stacking gel.
-
-
Sample Preparation:
-
Prepare two aliquots of the protease-containing sample.
-
To one aliquot, add this compound to a final concentration of 10 µM and incubate at room temperature for 30 minutes. The other aliquot will serve as the untreated control.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the untreated and Leupeptin-treated samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background.
-
Expected Results:
-
The untreated sample lane will show clear bands where the gelatin has been degraded by the proteases.
-
The Leupeptin-treated sample lane will show a significant reduction or absence of these clear bands, demonstrating the inhibitory effect of this compound on the gelatinolytic activity of the proteases.
Conclusion
This compound is a versatile and potent inhibitor of serine and cysteine proteases, acting through a well-defined mechanism of reversible, competitive, transition-state inhibition. Its broad-spectrum activity and the availability of detailed kinetic data make it an invaluable tool for researchers studying proteolysis and for professionals in the early stages of drug development. The protocols provided in this guide offer a practical framework for investigating its inhibitory properties and utilizing it effectively in experimental settings.
References
- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Assay Procedure for Protease [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 7. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Actinomycete Origins of Leupeptin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin, a potent reversible inhibitor of serine and cysteine proteases, stands as a significant discovery in the realm of microbial secondary metabolites. Its ability to target a broad spectrum of proteases, including trypsin, plasmin, and cathepsins, has rendered it an invaluable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the discovery of leupeptin, its origins from actinomycetes, its mechanism of action, and the experimental protocols for its isolation and characterization.
Discovery and Origin
Leupeptin, chemically identified as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring peptide aldehyde. It was first isolated from the culture broths of various species of Actinomycetes, a phylum of Gram-positive bacteria known for their prolific production of bioactive compounds.[1] Notably, strains of Streptomyces, such as Streptomyces roseus, Streptomyces exfoliatus, Streptomyces griseus, and Streptomyces lavendulae, have been identified as primary producers of leupeptin and its analogues.[2] These microorganisms synthesize leupeptin as a secondary metabolite, which is then secreted into the extracellular environment. The discovery of leupeptin was a pivotal moment, highlighting actinomycetes as a rich source of small molecule protease inhibitors with significant therapeutic and research potential.
Mechanism of Action
Leupeptin functions as a competitive, transition-state inhibitor. Its inhibitory activity is centered on the C-terminal argininal residue, which contains a reactive aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue located in the active site of target serine proteases.[3] A similar covalent interaction occurs with the thiol group of cysteine residues in the active site of cysteine proteases. This covalent modification of the active site effectively blocks substrate access and inhibits proteolytic activity. The inhibition by leupeptin is reversible and can be overcome by an excess of substrate.[4]
Figure 1: Mechanism of leupeptin inhibition of a serine protease.
Quantitative Inhibitory Activity
The potency of leupeptin as a protease inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory or effective concentration (IC50/EC50). Lower values indicate greater inhibitory strength.
| Target Protease | Protease Class | Organism/System | Inhibition Value (Ki) | Inhibition Value (IC50/EC50) | Reference(s) |
| Trypsin | Serine | Bovine | 3.5 nM, 35 nM | - | [4][5] |
| Plasmin | Serine | Human | 3.4 nM, 3.4 µM | - | [4][5] |
| Kallikrein | Serine | Porcine | 19 µM | - | [2] |
| Hepsin | Serine | - | 61.0 nM | - | [6] |
| Matriptase | Serine | Human | 1.9 µM | - | [2] |
| Matriptase 2 | Serine | Human | 2.4 µM, 4.1 µM | - | [2] |
| Cathepsin B | Cysteine | Bovine Spleen | 4.1 nM, 6 nM | - | [2][4] |
| Calpain | Cysteine | Recombinant Human | 10 nM, 72 nM | - | [2][5] |
| SARS-CoV-2 Mpro | Cysteine | In vitro | - | 127.2 µM | [7] |
| Human Coronavirus 229E | - | In vitro | - | ~1 µM (0.4 µg/mL) | [7] |
| SARS-CoV-2 | - | Vero Cells | - | 42.34 µM | [7] |
Experimental Protocols
Isolation and Purification of Leupeptin from Streptomyces
The following is a generalized protocol for the isolation and purification of leupeptin from a Streptomyces culture, based on established methodologies. An improved, detailed purification scheme has been reported by Ning and Beynon (1986).[7]
Figure 2: General workflow for the isolation and purification of leupeptin.
Methodology Details:
-
Culturing: Streptomyces lavendulae can be cultured in a suitable medium, with the addition of lysine shown to increase leupeptin production from 200 to 1400 µg/mL.[7]
-
Harvesting: After an appropriate incubation period (e.g., late exponential phase), the culture is centrifuged to pellet the mycelium. The supernatant, which contains the secreted leupeptin, is collected.
-
Concentration: The supernatant is subjected to ammonium sulfate precipitation. The precipitated proteins and peptides, including leupeptin, are collected by centrifugation and redissolved in a suitable buffer.
-
Chromatography: The redissolved precipitate is then subjected to a series of chromatographic steps. Anion-exchange chromatography is used to separate molecules based on charge, followed by gel filtration chromatography to separate them based on size.
-
Activity-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to inhibit a model protease (e.g., trypsin) to track the location of the leupeptin.
Protease Inhibition Assay (Azocoll-based)
This protocol describes a general method for assessing protease activity and its inhibition, using Azocoll as a substrate. Azocoll is a non-specific chromogenic substrate that releases a soluble, colored dye upon proteolytic cleavage.[2][8]
Materials:
-
Azocoll (Azo dye-impregnated collagen)
-
Buffer (e.g., 0.01 M PBS, pH 7.4)
-
Protease solution (e.g., trypsin)
-
Test fractions or purified leupeptin
-
Microcentrifuge and tubes
-
96-well microtiter plate
-
Spectrophotometer (ELISA reader) capable of reading absorbance at 520-550 nm.
Procedure:
-
Prepare Azocoll Suspension:
-
Wash 75 mg of Azocoll with 50 mL of buffer by gently swirling for 2 hours at room temperature.[2]
-
Centrifuge at 10,000 x g for 10 minutes and discard the supernatant to remove soluble peptides that may cause high background.[2]
-
Repeat the wash step.
-
Resuspend the washed Azocoll in 50 mL of buffer.[2]
-
-
Assay Setup (for each sample/control):
-
In a microcentrifuge tube, combine:
-
100 µL of the protease solution.
-
A specific volume of the test fraction or leupeptin solution (or buffer for the positive control).
-
400 µL of the prepared Azocoll suspension.[2]
-
-
Set up a negative control with buffer instead of the protease solution.
-
-
Incubation:
-
Incubate the reaction mixtures with gentle end-to-end rotation at room temperature for a set period (e.g., 2 hours).[2]
-
-
Stop Reaction and Readout:
-
Interpretation:
-
The absorbance is proportional to the amount of dye released, and thus to the protease activity.
-
A reduction in absorbance in the presence of a test fraction or leupeptin, compared to the positive control, indicates protease inhibition.
-
Leupeptin Biosynthesis
Leupeptin is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[9] Unlike ribosomal protein synthesis, NRPSs do not use an mRNA template. Instead, the synthetase itself acts as the template, with distinct modules responsible for the activation and incorporation of each specific amino acid into the growing peptide chain.[5][10] The biosynthesis of leupeptin involves the sequential condensation of L-leucine, another L-leucine, and L-arginine, followed by N-terminal acetylation and C-terminal reduction to an aldehyde.
Figure 3: Simplified model of leupeptin biosynthesis by a Non-Ribosomal Peptide Synthetase (NRPS).
Conclusion
The discovery of leupeptin from actinomycetes has had a lasting impact on biochemistry and drug discovery. Its potent and broad-spectrum inhibitory activity makes it an indispensable reagent for protecting proteins from degradation during experimental procedures. Furthermore, the elucidation of its structure and mechanism of action has provided a valuable scaffold for the design of synthetic protease inhibitors with therapeutic potential. The study of leupeptin and its producing organisms, the actinomycetes, continues to be a promising avenue for the discovery of novel bioactive compounds.
References
- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Azocoll protease activity assay [protocols.io]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying proteinases with azocoll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
An In-depth Technical Guide to N-acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of N-acetyl-L-leucyl-L-leucyl-L-argininal, a potent reversible protease inhibitor commonly known as Leupeptin. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented to support research and development efforts.
Chemical Structure and Identification
N-acetyl-L-leucyl-L-leucyl-L-argininal is a tripeptide aldehyde with the systematic IUPAC name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide[1][2]. It is composed of an N-acetylated L-leucine residue, a second L-leucine residue, and a C-terminal L-argininal residue[1][2]. The presence of the aldehyde group at the C-terminus is crucial for its inhibitory activity[1].
Table 1: Chemical Identifiers for N-acetyl-L-leucyl-L-leucyl-L-argininal
| Identifier | Value |
| IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide[1][2] |
| Synonyms | Leupeptin, Acetyl-L-leucyl-L-leucyl-L-argininal |
| SMILES | CC(C)C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C=O)NC(=O)C[1][2] |
| InChI Key | GDBQQVLCIARPGH-ULQDDVLXSA-N[1][2] |
| CAS Number | 55123-66-5 |
| Molecular Formula | C20H38N6O4[1][2] |
Physicochemical Properties
Leupeptin is a white to off-white powder. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of N-acetyl-L-leucyl-L-leucyl-L-argininal
| Property | Value |
| Molecular Weight | 426.56 g/mol [1][2] |
| Solubility | Soluble in water, ethanol, methanol, acetic acid, and DMSO.[3][4] |
| Stability | Aqueous stock solutions (10 mM) are stable for 1 week at 4°C and for at least 1 month when stored in aliquots at -20°C.[3][4] Working solutions are stable for only a few hours. |
Biological Activity and Mechanism of Action
Leupeptin is a potent, reversible, competitive inhibitor of a broad spectrum of serine and cysteine proteases.[3][5] Its mechanism of action involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of Leupeptin and the hydroxyl group of the active site serine residue or the thiol group of the active site cysteine residue of the target protease.[4] This interaction mimics the transition state of peptide bond hydrolysis, thus blocking the catalytic activity of the enzyme.
Table 3: Inhibitory Activity of Leupeptin against Various Proteases
| Protease | Type | Ki (Inhibition Constant) |
| Trypsin | Serine | 3.5 nM[3] |
| Plasmin | Serine | 3.4 µM |
| Cathepsin B | Cysteine | 4.1 nM[3] |
| Calpain | Cysteine | 10 nM[5] |
| Kallikrein | Serine | 19 µM[5] |
Leupeptin is widely used in cell lysis buffers to prevent the degradation of proteins by proteases released during the extraction process.[3]
Caption: Mechanism of protease inhibition by Leupeptin.
Experimental Protocols
Synthesis of N-acetyl-L-leucyl-L-leucyl-L-argininal via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the synthesis of Leupeptin using Fmoc-based solid-phase peptide synthesis, followed by the reduction of the C-terminal arginine to argininal.
Materials:
-
Fmoc-L-Arg(Pbf)-Wang resin
-
Fmoc-L-Leu-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell Fmoc-L-Arg(Pbf)-Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Leucine Coupling:
-
Activate Fmoc-L-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the second L-leucine residue.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
-
Reduction of Arginine to Argininal:
-
Dissolve the crude peptide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add DIBAL-H (1.5 equivalents) and stir for 1-2 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the solution to warm to room temperature and purify by HPLC.
-
References
- 1. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
Leupeptin: An In-depth Technical Guide to a Versatile Serine and Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases.[1][2][3] Produced by various species of actinomycetes, leupeptin has become an indispensable tool in biochemical and cell biology research.[2] Its ability to selectively inhibit proteases such as trypsin, plasmin, calpain, and cathepsins makes it invaluable for preventing proteolytic degradation during protein isolation, studying protease function in complex biological processes, and exploring therapeutic interventions for diseases associated with aberrant protease activity.[4][5][6] This technical guide provides a comprehensive overview of leupeptin, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its application in research.
Biochemical Properties and Mechanism of Action
Leupeptin is a tripeptide with the sequence Ac-Leu-Leu-Arg-al.[3] The C-terminal argininal residue is crucial for its inhibitory activity.[7] As a competitive transition-state inhibitor, leupeptin binds to the active site of target proteases.[2] The aldehyde group of the argininal residue forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[8] This interaction is reversible, and the inhibitory effect can be overcome by an excess of substrate.[2]
Data Presentation: Inhibitory Activity of Leupeptin
The efficacy of leupeptin as a protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Target Protease | Protease Class | Organism/Source | Ki Value | IC50 Value |
| Trypsin | Serine | Bovine | 3.5 nM[2], 35 nM[4][5] | - |
| Plasmin | Serine | Human | 3.4 µM[4][5] | - |
| Kallikrein | Serine | Porcine | 19 µM[4] | - |
| Calpain | Cysteine | Recombinant Human | 72 nM[5] | - |
| Calpain I | Cysteine | - | 10 nM[4] | - |
| Cathepsin B | Cysteine | Bovine Spleen | 6 nM[4][5] | - |
| Cathepsin B | Cysteine | Human | 4.1 nM[2] | 0.039 µM[9] |
| Matriptase | Serine | Human Recombinant | 1.9 µM[4] | - |
| Matriptase 2 | Serine | Human Recombinant | 2.4 µM[4] | - |
| SARS-CoV-2 Mpro | Cysteine | Viral | - | 127.2 µM[10] |
| Human Coronavirus 229E | - | Viral | - | 0.4 µg/mL (~0.8 µM)[5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Experimental Protocols
Leupeptin is widely used in various experimental procedures to protect proteins from degradation. Below are detailed protocols for its application in common laboratory techniques.
Preparation of Leupeptin Stock Solution
-
Reagents: Leupeptin hemisulfate salt, sterile distilled water or an appropriate buffer.
-
Procedure:
-
Dissolve leupeptin in sterile distilled water to a concentration of 1-10 mg/mL.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The aqueous solution is stable for about one week at 4°C and for up to a month at -20°C.[2]
-
Use of Leupeptin in Cell Lysis Buffers for Western Blotting
-
Objective: To prevent proteolytic degradation of target proteins during cell lysis and protein extraction.
-
Lysis Buffer (RIPA Buffer - Example):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
Procedure:
-
Prepare the lysis buffer without protease inhibitors and store at 4°C.
-
Immediately before use, add leupeptin to the lysis buffer to a final concentration of 1-10 µg/mL (typically 1 µg/mL).
-
It is often beneficial to use leupeptin in combination with other protease inhibitors, such as aprotinin and phenylmethylsulfonyl fluoride (PMSF), to create a broad-spectrum inhibitor cocktail.
-
Proceed with the cell lysis protocol on ice.
-
In Vitro Trypsin Inhibition Assay
-
Objective: To determine the inhibitory effect of leupeptin on trypsin activity.
-
Reagents:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay buffer (e.g., 67 mM phosphate buffer, pH 7.6)
-
Leupeptin stock solution
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the trypsin solution.
-
Add varying concentrations of leupeptin to the reaction mixture. Include a control with no leupeptin.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (BAEE).
-
Monitor the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to trypsin activity.
-
Calculate the percentage of inhibition for each leupeptin concentration and determine the IC50 value.
-
In Vitro Cathepsin B Inhibition Assay
-
Objective: To measure the inhibition of cathepsin B activity by leupeptin.
-
Reagents:
-
Cathepsin B enzyme
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, containing DTT and EDTA)
-
Leupeptin stock solution
-
-
Procedure:
-
Activate the cathepsin B by incubating it in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for 15 minutes at room temperature.[11]
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and the activated cathepsin B.
-
Add different concentrations of leupeptin to the wells.
-
Pre-incubate the enzyme and inhibitor.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).[11]
-
Determine the inhibitory effect of leupeptin on cathepsin B activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to leupeptin's function and application.
Caption: Mechanism of leupeptin inhibition.
Caption: Role of calpain in apoptosis and its inhibition by leupeptin.[1][12][13]
Caption: Experimental workflow for Western blotting using leupeptin.
Conclusion
Leupeptin's broad inhibitory spectrum against serine and cysteine proteases, coupled with its well-characterized mechanism of action, solidifies its position as a cornerstone reagent in life science research. This guide has provided a detailed overview of its biochemical properties, quantitative inhibitory data, and practical experimental protocols. The inclusion of visual diagrams for key pathways and workflows aims to facilitate a deeper understanding and more effective application of leupeptin in the laboratory. For researchers and drug development professionals, a thorough understanding of leupeptin's capabilities and applications is essential for obtaining high-quality, reproducible data and for advancing our knowledge of protease biology in health and disease.
References
- 1. sid.ir [sid.ir]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. cephamls.com [cephamls.com]
- 7. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leupeptin: Molecular Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent, reversible inhibitor of a broad spectrum of proteases.[1][2] Produced by various species of actinomycetes, it is widely utilized in biochemical and cellular research to prevent the degradation of proteins of interest during extraction and purification procedures.[1][3] This technical guide provides a comprehensive overview of the molecular characteristics of Leupeptin, detailed experimental protocols for its use, and a visualization of its role in key cellular pathways.
Core Molecular Data
Leupeptin is commercially available in several forms, most commonly as a hemisulfate salt, which enhances its stability. The fundamental molecular properties of Leupeptin and its common salt forms are summarized below.
| Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Leupeptin (Free Base) | C₂₀H₃₈N₆O₄ | 426.56 | 55123-66-5 |
| Leupeptin Hemisulfate | C₂₀H₃₈N₆O₄ • ½H₂SO₄ | 475.59 | 103476-89-7 |
| Leupeptin Hydrochloride | C₂₀H₃₉ClN₆O₄ | 463.02 | 39740-82-4 |
Mechanism of Action
Leupeptin primarily inhibits serine and cysteine proteases.[3][4] Its inhibitory activity is attributed to the aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of the serine or the sulfhydryl group of the cysteine in the active site of the target protease.[3][5] This reversible covalent modification effectively blocks the catalytic activity of the enzyme. Leupeptin is known to inhibit a range of proteases including trypsin, plasmin, papain, kallikrein, and cathepsins B, H, and L.[4][6] It does not, however, significantly inhibit chymotrypsin, pepsin, or thrombin.[1][4]
Experimental Protocols
Preparation of Leupeptin Stock Solution
Materials:
-
Leupeptin hemisulfate powder
-
Sterile, purified water, Dimethyl sulfoxide (DMSO), or absolute ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh 5 mg of Leupeptin hemisulfate powder and transfer it to a sterile 1.5 ml microcentrifuge tube.
-
To prepare a 10 mM stock solution, add 1.05 mL of sterile water, DMSO, or ethanol to the tube.[7][8]
-
Vortex the tube until the Leupeptin is completely dissolved.
-
The stock solution can be used immediately. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[7]
Use of Leupeptin in a Protease Inhibitor Cocktail for Cell Lysis
Leupeptin is a crucial component of protease inhibitor cocktails used to prevent protein degradation during cell lysis for downstream applications such as Western Blotting and Co-Immunoprecipitation.
Materials:
-
Leupeptin stock solution (10 mM)
-
Other protease inhibitor stock solutions (e.g., Aprotinin, Pepstatin A, PMSF)
-
Cell lysis buffer (e.g., RIPA buffer, NP-40 buffer)
-
Cultured cells
Protocol:
-
Prepare the cell lysis buffer of choice and keep it on ice.
-
Immediately before use, add the protease inhibitors to the lysis buffer. For Leupeptin, a final working concentration of 10-100 µM is commonly effective.[7][9] To achieve a 10 µM final concentration from a 10 mM stock, dilute the stock solution 1:1000 in the lysis buffer (e.g., add 1 µl of 10 mM Leupeptin to 1 ml of lysis buffer).[8][10]
-
Wash the cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add the lysis buffer containing the complete protease inhibitor cocktail (including Leupeptin) to the cell pellet.[11]
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.[12]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.[12]
-
The resulting supernatant contains the protein extract, which can now be used for downstream applications.
Visualization of Leupeptin's Role in Protein Degradation Pathways
Leupeptin's inhibitory action on proteases makes it a valuable tool for studying cellular protein degradation pathways, such as the autophagy-lysosome system. By inhibiting lysosomal proteases like cathepsins, Leupeptin allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux.[13][14]
Caption: Role of Leupeptin in Protein Degradation Pathways.
The diagram above illustrates the two major protein degradation pathways in the cell: the ubiquitin-proteasome system and the autophagy-lysosome pathway. Leupeptin is shown to inhibit the activity of lysosomal proteases (cathepsins), thereby blocking the final degradation step in the autophagy pathway. This leads to an accumulation of autolysosomes, a measurable indicator of autophagic activity.
References
- 1. Co-immunoprecipitation [bio-protocol.org]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zellbio.eu [zellbio.eu]
- 8. ubpbio.com [ubpbio.com]
- 9. goldbio.com [goldbio.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. everestbiotech.com [everestbiotech.com]
- 12. Western Blotting [bio-protocol.org]
- 13. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of leupeptin on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Spectrum of Leupeptin: A Technical Guide for Researchers
An in-depth exploration of the inhibitory profile, mechanisms, and applications of the microbial-derived protease inhibitor, Leupeptin.
Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible, and competitive inhibitor of a broad range of proteases.[1][2] Produced by various species of actinomycetes, Leupeptin has become an indispensable tool in biochemical and cell biology research, primarily for its ability to protect proteins from degradation during extraction and analysis.[1][3] This technical guide provides a comprehensive overview of Leupeptin's inhibitory spectrum, its mechanism of action, detailed experimental protocols for its use, and its application in dissecting complex signaling pathways.
Mechanism of Action
Leupeptin functions as a competitive transition-state inhibitor.[1][4] Its inhibitory activity stems from the C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[5][6] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[6][7] The inhibition by Leupeptin is reversible and can be overcome by an excess of the substrate.[1]
Inhibitory Spectrum of Leupeptin
Leupeptin exhibits a broad inhibitory spectrum, primarily targeting serine and cysteine proteases, with some activity against threonine peptidases.[1][2] It is particularly effective against proteases with a trypsin-like specificity, which cleave peptide bonds after basic amino acid residues such as arginine and lysine.[5] However, it is notably ineffective against several other classes of proteases.
Data Presentation: Quantitative Inhibitory Data
The following tables summarize the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of Leupeptin against a variety of proteases. These values provide a quantitative measure of Leupeptin's potency and specificity.
| Protease Class | Target Protease | Organism/Source | Ki Value | Reference(s) |
| Serine Proteases | Trypsin | Bovine | 3.5 nM | [1] |
| Trypsin | 35 nM | [8] | ||
| Plasmin | Human | 3.4 µM | [9] | |
| Plasmin | 3.4 nM | [1] | ||
| Kallikrein | Porcine | - | [1] | |
| Kallikrein | 19 µM | [8] | ||
| Cysteine Proteases | Cathepsin B | Bovine Spleen | 6 nM | [8] |
| Cathepsin B | Human Spleen | ~5 nM | [10] | |
| Cathepsin B | Rabbit Liver | ~5 nM | [10] | |
| Cathepsin B | 4.1 nM | [1] | ||
| Cathepsin H | - | [5] | ||
| Cathepsin L | - | [5] | ||
| Calpain | Recombinant Human | 72 nM | [9] | |
| Calpain | 10 nM | [8] | ||
| Papain | - | [1] | ||
| Other | Endoproteinase Lys-C | - | [1] |
| Target/Process | IC50 Value | Reference(s) |
| Human Coronavirus 229E Replication | ~0.8 µM (0.4 µg/mL) | [8][9] |
| SARS-CoV-2 Mpro | 127.2 µM | [11] |
| SARS-CoV-2 RNA levels in Vero cells (EC50) | 42.34 µM | [11] |
| Cathepsin A | 1680 µg/mL | [5] |
| Cathepsin B | 0.44 µg/mL | [6] |
| Plasmin (Substrate: Fibrin) | 8 µg/mL | [6] |
| Plasmin (Substrate: Casein) | 36 µg/mL | [6] |
| Trypsin (Substrate: Casein) | 2 µg/mL | [6] |
| Trypsin (Substrate: Hemoglobin) | 5 µg/mL | [6] |
| Papain (Substrate: Casein) | 0.51 µg/mL | [6] |
| Papain (Substrate: Hemoglobin) | 0.15 µg/mL | [6] |
| Kallikrein | 70 µg/mL | [6] |
Proteases Not Significantly Inhibited by Leupeptin: [1][5][12][13]
-
α-Chymotrypsin
-
Thrombin
-
Pepsin
-
Cathepsin A
-
Cathepsin D
-
Elastase
-
Renin
-
Thermolysin
Experimental Protocols
Leupeptin is commonly used in a working concentration range of 1-100 µM.[12][14] For use in cell lysis buffers, a concentration of 1-10 µM (0.5-5 µg/mL) is often suggested.[1][2]
General Protocol for Protease Inhibition Assay (Colorimetric)
This protocol provides a general framework for assessing the inhibitory effect of Leupeptin on a target protease using a colorimetric assay with a casein substrate.
Materials:
-
Purified protease of interest
-
Leupeptin stock solution (e.g., 10 mM in sterile water or DMSO)
-
Casein solution (e.g., 0.65% w/v in appropriate buffer)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
Folin & Ciocalteu's Phenol Reagent
-
Tyrosine standard solution
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, the purified protease, and varying concentrations of Leupeptin. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific time (e.g., 15-30 minutes) at the optimal temperature for the protease to allow for inhibitor binding.
-
Initiate the reaction: Add the casein substrate to each tube to start the proteolytic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reaction by adding TCA solution. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated casein.
-
Quantify proteolysis: Transfer the supernatant, which contains the soluble peptides resulting from casein digestion, to a new tube. Add Folin & Ciocalteu's reagent and measure the absorbance at a specific wavelength (e.g., 660 nm). The amount of color development is proportional to the amount of tyrosine-containing peptides released.
-
Data Analysis: Compare the absorbance values of the reactions with and without Leupeptin to determine the percentage of inhibition. For IC50 determination, plot the percentage of inhibition against the logarithm of the Leupeptin concentration.
General Protocol for Protease Inhibition Assay (Fluorometric)
This protocol outlines a general method using a fluorometric assay, which often provides higher sensitivity.
Materials:
-
Purified protease of interest
-
Leupeptin stock solution
-
Fluorescently labeled casein substrate (e.g., FITC-casein)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions: Prepare serial dilutions of Leupeptin in the assay buffer.
-
Set up the assay: In the wells of the 96-well plate, add the assay buffer, the purified protease, and the different concentrations of Leupeptin. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow for inhibitor binding.
-
Initiate the reaction: Add the FITC-casein substrate to each well.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC). The cleavage of the highly quenched FITC-casein by the protease results in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. Compare the rates of the reactions with and without Leupeptin to calculate the percentage of inhibition and subsequently the IC50 value.
Visualization of Leupeptin-Relevant Signaling Pathways
Leupeptin's ability to inhibit specific proteases makes it a valuable tool for dissecting their roles in cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways where Leupeptin-sensitive proteases are involved.
The Role of Calpain in Synaptic Plasticity
Calpains, a family of calcium-dependent cysteine proteases, are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][9] Leupeptin, as a calpain inhibitor, can be used to probe these processes.
References
- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Inhibition of endosomal proteolytic activity by leupeptin blocks surface expression of MHC class II molecules and their conversion to SDS resistance alpha beta heterodimers in endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Leupeptin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Leupeptin for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes.[1][2] Chemically, it is N-acetyl-L-leucyl-L-leucyl-L-argininal, a structure that includes an aldehyde group at the C-terminus, which is crucial for its inhibitory activity.[1][3] Leupeptin is widely utilized in biochemical and cell biology research to prevent the degradation of proteins by a broad range of proteases, particularly during protein isolation and analysis.[3] This guide provides a comprehensive overview of leupeptin, including its mechanism of action, key experimental protocols, and its effects on cellular signaling pathways.
Core Properties and Mechanism of Action
Leupeptin is a reversible, competitive inhibitor of a variety of serine and cysteine proteases.[1][4] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl group of the serine or the thiol group of the cysteine residue in the active site of the target protease.[5][6] This interaction effectively blocks the catalytic activity of the enzyme. Leupeptin is known to inhibit proteases such as trypsin, plasmin, calpain, papain, and cathepsins B, H, and L.[7] However, it does not significantly inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin.[7]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for leupeptin, providing a quick reference for experimental design.
Table 1: Inhibitory Constants (Ki) of Leupeptin for Various Proteases
| Protease | Organism/Source | Ki Value | Reference(s) |
| Trypsin | Bovine | 3.5 nM | [1] |
| Plasmin | Human | 3.4 nM | [1] |
| Cathepsin B | Bovine Spleen | 4.1 nM | [1] |
| Calpain | Recombinant Human | 10 nM | [8] |
| Kallikrein | Porcine | 19 µM | [8] |
Table 2: Effective Concentrations and IC50 Values of Leupeptin
| Application | System | Concentration | Reference(s) |
| General Protease Inhibition | In vitro experiments | 1-10 µM (0.5-5 µg/mL) | [1] |
| SARS-CoV-2 Mpro Inhibition | In vitro | IC50: 127.2 µM | [9] |
| SARS-CoV-2 Inhibition in Vero Cells | Cell-based assay | EC50: 42.34 µM | [9] |
| Human Coronavirus 229E Inhibition | Cell-based assay | IC50: ~1 µM (0.4 µg/mL) | [9] |
Table 3: Solubility and Stability of Leupeptin
| Solvent | Solubility | Stability | Reference(s) |
| Water | Readily soluble | 1 week at 4°C, 1 month at -20°C | [1] |
| Ethanol | Soluble | Not specified | [1] |
| Acetic Acid | Soluble | Not specified | [1] |
| DMF | Soluble | Not specified | [1] |
| DMSO | Soluble | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving leupeptin.
Protocol 1: Preparation of Cell Lysates for Western Blotting and Immunoprecipitation
This protocol describes the use of leupeptin in a protease inhibitor cocktail to prevent protein degradation during cell lysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Leupeptin stock solution (10 mM in water)
-
Other protease inhibitors (e.g., aprotinin, PMSF, pepstatin A)
-
Phosphatase inhibitors (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing a freshly prepared protease inhibitor cocktail. A typical cocktail includes:
-
Leupeptin to a final concentration of 10 µM.
-
Aprotinin to a final concentration of 1 µg/mL.
-
PMSF to a final concentration of 1 mM.
-
Pepstatin A to a final concentration of 1 µM.
-
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.
Protocol 2: In Vitro Protease Inhibition Assay to Determine the Ki of Leupeptin for Trypsin
This protocol provides a step-by-step guide to determine the inhibitory constant (Ki) of leupeptin for trypsin using a chromogenic substrate.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Leupeptin
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Part A: Determining the Michaelis-Menten Constant (Km) of Trypsin for BAPNA
-
Prepare a series of dilutions of the BAPNA substrate in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Initiate the reaction by adding the different concentrations of BAPNA to the wells.
-
Immediately measure the rate of reaction (V) by monitoring the increase in absorbance at 405 nm over time (the product, p-nitroaniline, is yellow).
-
Plot the initial reaction rates (V) against the substrate concentrations ([S]).
-
Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Part B: Determining the IC50 of Leupeptin
-
Prepare a series of dilutions of leupeptin in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Add the different concentrations of leupeptin to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding BAPNA at a concentration equal to the previously determined Km.
-
Measure the initial reaction rates.
-
Calculate the percentage of inhibition for each leupeptin concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the leupeptin concentration and determine the IC50 value (the concentration of leupeptin that causes 50% inhibition).
Part C: Calculating the Inhibitory Constant (Ki)
-
Use the Cheng-Prusoff equation to calculate the Ki value from the determined IC50 and Km values: Ki = IC50 / (1 + ([S] / Km)) Where:
-
Ki = Inhibitory constant
-
IC50 = Concentration of inhibitor that produces 50% inhibition
-
[S] = Concentration of the substrate used in the IC50 determination
-
Km = Michaelis-Menten constant of the enzyme for the substrate
-
Signaling Pathways and Experimental Workflows
Leupeptin's ability to inhibit specific proteases makes it a valuable tool for studying various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these relationships and a typical experimental workflow.
Mechanism of Leupeptin Inhibition
Caption: Leupeptin reversibly inhibits proteases by forming a covalent adduct in the active site.
Experimental Workflow: Protease Inhibition Assay
Caption: A three-part workflow for the experimental determination of the Ki of leupeptin.
Signaling Pathway: Calpain-Mediated NF-κB Activation
Leupeptin's inhibition of calpain can impact the NF-κB signaling pathway. Calpain has been shown to degrade IκBα, the inhibitor of NF-κB.[1][2][8][11] By preventing IκBα degradation, leupeptin can suppress the activation of NF-κB.
Caption: Leupeptin inhibits calpain, preventing IκBα degradation and subsequent NF-κB activation.
Signaling Pathway: Cathepsin B and Inflammation
Cathepsin B, another target of leupeptin, is implicated in inflammatory processes, which are often regulated by NF-κB.[10][12] While the direct link to NF-κB is complex, cathepsin B can contribute to the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[10]
Caption: Leupeptin can inhibit cathepsin B, potentially reducing inflammasome activation.
Conclusion
Leupeptin is an indispensable tool for researchers in various fields of life sciences. Its broad-spectrum inhibitory activity against serine and cysteine proteases makes it a standard component of protease inhibitor cocktails for preserving protein integrity during experimental procedures. Furthermore, its specific inhibitory properties allow for the detailed investigation of cellular signaling pathways regulated by its target proteases. This guide provides novice researchers with the foundational knowledge and practical protocols necessary to effectively utilize leupeptin in their research endeavors. As with any inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
- 11. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leupeptin Ac-LL in Western Blot Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the use of Leupeptin Ac-LL as a protease inhibitor in lysis buffers for Western blot analysis. Adherence to these guidelines will help ensure the integrity of protein samples and the reliability of experimental results.
Introduction to Leupeptin
Leupeptin is a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a potent, reversible inhibitor of a broad spectrum of proteases.[1][2] When cells are lysed, proteases are released from cellular compartments, such as lysosomes, which can rapidly degrade target proteins. The inclusion of protease inhibitors like leupeptin in the lysis buffer is crucial to prevent this proteolysis and maintain the integrity of the protein sample.[2]
Mechanism of Action: Leupeptin primarily inhibits serine and cysteine proteases.[1][3][4][5] Its aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue in the active site of the protease, thereby blocking its catalytic activity.[4] Proteases inhibited by leupeptin include trypsin, plasmin, calpain, papain, and cathepsins B, H, and L.[3][4] It is important to note that it does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin.[3][6]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the use of leupeptin in Western blot lysis buffers.
Table 1: Leupeptin Concentration and Storage
| Parameter | Recommendation | Source(s) |
| Final Concentration in Lysis Buffer | 1-10 µg/mL | |
| 5-10 µg/mL | [7] | |
| 10-100 µM | [3][6][8] | |
| Solvents for Stock Solution | Water, Methanol, Ethanol, Acetic Acid, DMF, DMSO | [4] |
| Storage of Powder | +2 to +8°C | [4] |
| -20°C | [9] | |
| Storage of Aqueous Stock Solution | 1 week at +2 to +8°C | [4] |
| Up to 6 months at -20°C in aliquots | [4] | |
| Up to 3 months at -20°C (in water, ethanol, or methanol) | [9] | |
| Stability of Working Solution | Stable for only a few hours | [6][10] |
Table 2: Common Lysis Buffer Components with Leupeptin
| Buffer Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent | 20-50 mM, pH 7.4-8.0 |
| NaCl | Maintains ionic strength | 150 mM |
| EDTA/EGTA | Chelates divalent cations, inhibits metalloproteases | 1-5 mM |
| Detergents (Triton X-100, NP-40, SDS) | Solubilize proteins | 0.1-1.0% |
| Leupeptin | Serine/Cysteine Protease Inhibitor | 1-10 µg/mL |
| Aprotinin | Serine Protease Inhibitor | 2 µg/mL |
| Pepstatin A | Aspartic Protease Inhibitor | 1 µg/mL |
| PMSF | Serine Protease Inhibitor | 1 mM |
| Sodium Orthovanadate (Na3VO4) | Phosphatase Inhibitor | 100 µM |
| Sodium Fluoride (NaF) | Phosphatase Inhibitor | 50 mM |
Experimental Protocols
Preparation of Leupeptin Stock Solution (1 mg/mL)
-
Weigh out 1 mg of leupeptin powder.
-
Dissolve the powder in 1 mL of sterile, deionized water.[11]
-
Mix thoroughly by vortexing until the leupeptin is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for up to 6 months.[4]
Preparation of Western Blot Lysis Buffer (RIPA Buffer)
Radioimmunoprecipitation assay (RIPA) buffer is a commonly used lysis buffer for whole-cell extracts.
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
0.5% Sodium Deoxycholate
-
0.1% SDS
Procedure:
-
To prepare 100 mL of RIPA buffer, combine the following in a beaker with 80 mL of deionized water:
-
5 mL of 1M Tris-HCl, pH 7.4
-
3 mL of 5M NaCl
-
200 µL of 0.5M EDTA, pH 8.0
-
10 mL of 10% Triton X-100
-
5 mL of 10% Sodium Deoxycholate
-
1 mL of 10% SDS
-
-
Adjust the final volume to 100 mL with deionized water.
-
Store the RIPA buffer at 4°C.
Adding Inhibitors to Lysis Buffer (to 10 mL of RIPA buffer immediately before use):
-
Place 10 mL of RIPA buffer on ice.
-
Add 10 µL of 1 mg/mL leupeptin stock solution (final concentration: 1 µg/mL).
-
Add other protease and phosphatase inhibitors as required (e.g., aprotinin, PMSF). It is crucial to add inhibitors fresh to the lysis buffer just before use as their stability in aqueous solutions can be limited.[7]
Diagrams
Experimental Workflow: Preparation of Lysis Buffer
Caption: Workflow for preparing leupeptin stock and final lysis buffer.
Signaling Pathway: Inhibition of Apoptosis by Leupeptin
Caption: Leupeptin can inhibit certain caspases involved in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ulab360.com [ulab360.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ubpbio.com [ubpbio.com]
- 9. tribioscience.com [tribioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
Preparing Stock Solutions of Leupeptin: A Detailed Guide for Researchers
Introduction
Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide produced by actinomycetes that acts as a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] It is widely utilized in biochemical and molecular biology workflows to prevent proteolytic degradation of proteins of interest during cell lysis, protein extraction, and purification. Leupeptin primarily inhibits serine, cysteine, and threonine proteases, including trypsin, plasmin, cathepsin B, calpain, and papain.[1][3][4][5][6] It exhibits little to no inhibitory activity against pepsin, thrombin, and α-chymotrypsin.[1][3] This application note provides detailed protocols for the preparation, storage, and application of Leupeptin stock solutions.
Physicochemical Properties and Solubility
Leupeptin is typically supplied as a hemisulfate salt, which is a white to off-white powder.[7] Understanding its solubility is critical for preparing accurate and effective stock solutions.
Table 1: Solubility of Leupeptin
| Solvent | Solubility | Reference |
| Water | 1 mg/mL to 50 mg/mL | [4][7] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL to 95 mg/mL | [8][9] |
| Ethanol | ~33 mg/mL to 95 mg/mL | [8][9] |
| Methanol | Readily soluble | [4] |
| Acetic Acid | Readily soluble | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
Recommended Stock Solutions and Storage
For convenience and stability, Leupeptin is typically prepared as a concentrated stock solution, which is then diluted to the final working concentration in the experimental buffer.
Table 2: Preparation and Storage of Leupeptin Stock Solutions
| Stock Concentration | Solvent | Preparation Example | Short-Term Storage (≤ 1 week) | Long-Term Storage (≥ 1 month) | Reference |
| 10 mM | Water | Dissolve 5 mg of Leupeptin hemisulfate (MW: 475.6 g/mol ) in 1.05 mL of sterile water. | 2-8°C | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4][7][10][11] |
| 10 mM | DMSO | Dissolve 10 mg of Leupeptin hemisulfate in 2.1 mL of DMSO. | Room Temperature | Aliquot and store at -20°C for up to 3 months. | [12] |
Note: The molecular weight of Leupeptin hemisulfate is approximately 475.6 g/mol .[5][6][9] Always refer to the manufacturer's certificate of analysis for the specific molecular weight of your product.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Leupeptin Stock Solution
Materials:
-
Leupeptin hemisulfate powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5 mg of Leupeptin hemisulfate powder and place it in a sterile microcentrifuge tube.[11]
-
Add 1.05 mL of sterile, purified water to the tube.[11]
-
Vortex the tube until the Leupeptin is completely dissolved. The solution should be clear and may have a faint yellow appearance.[7]
-
For immediate use, store the solution at 2-8°C for up to one week.[4][7]
-
For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Use of Leupeptin in Cell Lysis Buffer for Protein Extraction
Objective: To prevent protein degradation during the preparation of a cell lysate for subsequent analysis (e.g., Western Blotting).
Materials:
-
10 mM Leupeptin stock solution (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA, NP-40 based buffer)
-
Cultured cells or tissue sample
Procedure:
-
Prepare your chosen cell lysis buffer.
-
Immediately before use, add the 10 mM Leupeptin stock solution to the lysis buffer to achieve the desired final working concentration. The typical working concentration for Leupeptin ranges from 1 µM to 100 µM.[1][6][11] A common starting concentration is 10 µM.
-
To prepare a lysis buffer with a final Leupeptin concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer (a 1:1000 dilution).[10]
-
Proceed with your standard cell lysis and protein extraction protocol. Keep the samples on ice or at 4°C throughout the procedure to further minimize proteolytic activity.
Note: Working solutions of Leupeptin are stable for only a few hours.[7] Therefore, it is crucial to add the inhibitor to the buffer shortly before the experiment.
Visualizing the Workflow and Mechanism
To aid in understanding the preparation and application of Leupeptin, the following diagrams illustrate the experimental workflow and its mechanism of action.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cephamls.com [cephamls.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 6. goldbio.com [goldbio.com]
- 7. ulab360.com [ulab360.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. zellbio.eu [zellbio.eu]
- 12. ubpbio.com [ubpbio.com]
Leupeptin in Protease Inhibitor Cocktails for Protein Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent, reversible inhibitor of a broad range of serine and cysteine proteases.[1][2] Its inclusion in protease inhibitor cocktails is a critical step in protein extraction workflows to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[3][4] This document provides detailed application notes, protocols, and technical data on the effective use of leupeptin in protease inhibitor cocktails for the successful isolation of high-quality proteins.
Mechanism of Action
Leupeptin, with its chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, functions as a competitive transition state inhibitor.[1] The aldehyde group at the C-terminus of leupeptin is key to its inhibitory activity.[5] It forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, thereby reversibly blocking its catalytic activity.[2]
Target Proteases
Leupeptin exhibits inhibitory activity against a variety of serine and cysteine proteases. However, it is important to note that it does not inhibit all proteases. For comprehensive protein protection, leupeptin is typically used in combination with other protease inhibitors in a cocktail.[6][7]
Table 1: Specificity of Leupeptin Against Common Proteases
| Protease Class | Inhibited by Leupeptin | Examples of Inhibited Proteases | Not Inhibited by Leupeptin |
| Serine Proteases | Yes | Trypsin, Plasmin, Kallikrein, Proteinase K, Thrombin[6][8] | α-, β-, γ-, and δ-Chymotrypsin, Elastase[6][8] |
| Cysteine Proteases | Yes | Papain, Cathepsin B, Cathepsin H, Cathepsin L, Calpain[1][9][10] | - |
| Aspartic Proteases | No | - | Pepsin, Cathepsin D[6][8] |
| Metalloproteases | No | - | - |
| Threonine Proteases | Yes | - | - |
Quantitative Data: Leupeptin in Protease Inhibitor Cocktails
The effective concentration of leupeptin in a protease inhibitor cocktail can vary depending on the sample type and the abundance of proteases. The recommended working concentration typically ranges from 1 to 100 µM.[1][8][11] Commercially available protease inhibitor cocktails often provide a final concentration of leupeptin within this range when diluted to the 1X working concentration.
Table 2: Example Formulations of Commercial Protease Inhibitor Cocktails Containing Leupeptin
| Cocktail Name | Supplier | Target Organism(s) | Leupeptin Concentration (1X) | Other Key Inhibitors |
| ProteaseARREST™ | G-Biosciences | General Use | 5.25 µM[12] | AEBSF, Aprotinin, Bestatin, PMSF, optional EDTA[12] |
| Mammalian ProteaseARREST™ | G-Biosciences | Mammalian | 5.25 µM[12] | AEBSF, Aprotinin, Bestatin, E-64, Pepstatin A, PMSF, optional EDTA[12] |
| Plant ProteaseARREST™ | G-Biosciences | Plant | 5.25 µM[12] | AEBSF, Bestatin, E-64, Pepstatin A, 1,10-Phenanthroline, PMSF[12] |
| ProBlock™ Gold | GoldBio | General Use | Not specified, but included[13] | AEBSF, Aprotinin, Bestatin, E-64, Pepstatin, PMSF, optional EDTA[13] |
| cOmplete™ Protease Inhibitor Cocktail | Roche | General Use | Not specified, but included | Broad-spectrum inhibitors for serine, cysteine, and metalloproteases |
Table 3: Recommended Stock and Working Concentrations for Leupeptin
| Parameter | Concentration/Storage | Stability |
| Stock Solution | 10 mM in water[2][14] | 1 week at 4°C, 1-6 months at -20°C[1][2] |
| Working Concentration | 1 - 100 µM (0.5 - 5 µg/mL)[1][11] | A few hours on ice[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Leupeptin Stock Solution
Materials:
-
Leupeptin hemisulfate salt (MW: 475.6 g/mol )[8]
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Weigh out 4.76 mg of leupeptin hemisulfate.
-
Dissolve the leupeptin in 1 mL of nuclease-free water to achieve a final concentration of 10 mM.[14]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C for up to 6 months.[6]
Protocol 2: General Protein Extraction from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
10 mM Leupeptin stock solution (from Protocol 1)
-
Other protease inhibitors or a commercial protease inhibitor cocktail
-
Microcentrifuge, refrigerated
-
Microcentrifuge tubes
Procedure:
-
Wash the cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Immediately before adding to the cells, supplement the lysis buffer with protease inhibitors. Add 1 µL of 10 mM leupeptin stock solution per 1 mL of lysis buffer for a final concentration of 10 µM.[14] If using a commercial cocktail, add the recommended volume.
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[15]
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay). Note that leupeptin's aldehyde group may interfere with some protein assays like the Lowry assay.
-
Store the protein extract at -80°C for long-term use.
Protocol 3: Protein Extraction from Animal Tissue
Materials:
-
Animal tissue (e.g., mouse liver, brain)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
10 mM Leupeptin stock solution (from Protocol 1)
-
Other protease inhibitors or a commercial protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
Microcentrifuge, refrigerated
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the tissue powder to a pre-chilled tube.
-
Add 5-10 volumes of ice-cold tissue homogenization buffer supplemented with protease inhibitors (e.g., 10 µM leupeptin) to the tissue powder.
-
Homogenize the tissue on ice using a Dounce homogenizer or by sonication.
-
Incubate the homogenate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration and store the extract at -80°C.
Visualizations
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 3. goldbio.com [goldbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulab360.com [ulab360.com]
- 12. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 13. goldbio.com [goldbio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. winzeler.ucsd.edu [winzeler.ucsd.edu]
Application of N-acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin) in Proteomics
Issued for: Researchers, Scientists, and Drug Development Professionals
Subject: Guidelines and protocols for the use of N-acetyl-L-leucyl-L-leucyl-L-argininal, commonly known as Leupeptin, in proteomics research. This document outlines its mechanism, applications, and detailed experimental procedures to ensure protein integrity during analysis.
Application Notes
Introduction to Leupeptin
N-acetyl-L-leucyl-L-leucyl-L-argininal, or Leupeptin, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] It is a potent, reversible, and competitive inhibitor of a broad range of proteases.[1][3] Its essential role in proteomics is to prevent the degradation of proteins of interest by endogenous proteases that are released during cell lysis and sample preparation.[1] Failure to inhibit these proteases can lead to inaccurate quantification, altered protein profiles, and misinterpreted results.
Mechanism of Action
Leupeptin primarily inhibits serine, cysteine, and threonine proteases.[1][4] The inhibitory activity is attributed to its C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the thiol group of the active site cysteine in the target protease.[2][5] This binding action blocks the enzyme's active site, preventing it from cleaving substrate proteins.[2] As a competitive inhibitor, its effect can be overcome by a high concentration of the substrate.[1]
Primary Applications in Proteomics
Leupeptin is a cornerstone reagent in nearly all proteomics workflows that require the extraction of intact proteins from cells or tissues.
-
Protein Extraction and Sample Preparation: Leupeptin is almost universally added to lysis buffers during the initial step of protein extraction.[1] When cells are disrupted, proteases contained within cellular compartments like lysosomes are released and can rapidly degrade the proteome.[1] The presence of Leupeptin in the lysis buffer ensures the preservation of protein integrity from the very beginning of the workflow.
-
Protease Inhibitor Cocktails: It is rare to use a single protease inhibitor, as no single compound can inhibit all types of proteases.[6][7] Therefore, Leupeptin is a key ingredient in commercially available or lab-prepared "protease inhibitor cocktails".[7][8] These cocktails provide broad-spectrum protection by combining inhibitors with different specificities (e.g., inhibitors for serine, cysteine, aspartic, and metalloproteases).[7]
-
Downstream Analyses: Preserving protein integrity with Leupeptin is critical for the accuracy of subsequent quantitative and qualitative analyses, including:
-
Western Blotting: Ensures that target proteins are not degraded, allowing for accurate detection and quantification.
-
Mass Spectrometry (MS-based Proteomics): In both "bottom-up" and "top-down" proteomics, preventing initial degradation is crucial for correct protein identification and quantification (e.g., using techniques like SILAC, iTRAQ, or Label-Free Quantification).
-
Immunoprecipitation (IP) and Co-IP: Protects the target protein and its binding partners from proteolysis, ensuring the accurate study of protein-protein interactions.
-
Enzyme Activity Assays: Essential for isolating and studying the activity of specific enzymes without interference from other proteases.
-
Quantitative Data Summary
The following tables summarize the key properties and working parameters of Leupeptin.
Table 1: General Properties of Leupeptin
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | N-acetyl-L-leucyl-L-leucyl-L-argininal, Acetyl-Leu-Leu-Arg-al | [1][9][10] |
| Chemical Formula | C₂₀H₃₈N₆O₄ | [1] |
| Molar Mass | 426.56 g/mol (Free base) | [1] |
| Appearance | White to off-white powder | [9] |
| Solubility | Readily soluble in water (up to 50 mg/mL), methanol, ethanol, DMSO, and acetic acid. |[1][2][9] |
Table 2: Protease Inhibition Specificity and Constants (Ki)
| Target Protease | Protease Class | Inhibition Constant (Ki) | Reference(s) |
|---|---|---|---|
| Cathepsin B | Cysteine Protease | 6 nM | [10][11][12] |
| Calpain | Cysteine Protease | 10 nM | [10][11] |
| Trypsin | Serine Protease | 35 nM | [10][11][12] |
| Plasmin | Serine Protease | 3.4 µM | [1][10][11][12] |
| Kallikrein | Serine Protease | 19 µM | [10][11] |
| Papain | Cysteine Protease | Inhibits (Ki not specified) | [2][9] |
| Thrombin | Serine Protease | Inhibits (Ki not specified) | [2][9] |
| α-Chymotrypsin | Serine Protease | No significant inhibition | [1][9][11] |
| Pepsin | Aspartic Protease | No significant inhibition |[9][11] |
Table 3: Recommended Working Concentrations
| Application | Recommended Concentration Range | Reference(s) |
|---|---|---|
| General Proteomics (in Lysis Buffer) | 1-10 µM (0.5-5 µg/mL) | [1] |
| Protease Inhibitor Cocktails | 10-100 µM | [9][13] |
| Specific Enzyme Assays | 10-100 µM |[9] |
Experimental Protocols
Protocol 1: Preparation of Leupeptin Stock Solution
Objective: To prepare a concentrated stock solution of Leupeptin for addition to lysis buffers and other solutions.
Materials:
-
Leupeptin (hemisulfate salt, CAS 103476-89-7)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculation: Leupeptin is commonly supplied as a hemisulfate salt (M.W. ≈ 475.6 g/mol ).[10] To prepare a 10 mM stock solution, dissolve 4.76 mg of Leupeptin hemisulfate in 1 mL of nuclease-free water.
-
Dissolution: Add the calculated amount of Leupeptin powder to the appropriate volume of water in a microcentrifuge tube. Vortex gently until the powder is completely dissolved. The solution should be clear to faint yellow.[9]
-
Aliquoting and Storage:
Protocol 2: General Cell Lysis for Proteomics Analysis
Objective: To extract total protein from cultured mammalian cells while preventing proteolytic degradation.
Materials:
-
Cultured cell pellet (e.g., 5 x 10⁶ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (or other suitable lysis buffer)
-
10 mM Leupeptin stock solution (from Protocol 3.1)
-
Other protease/phosphatase inhibitor stock solutions as needed (e.g., PMSF, Aprotinin, Pepstatin A, Sodium Orthovanadate)
-
Microcentrifuge and pre-cooled tubes
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells in the culture dish with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension directly to a pre-cooled tube.
-
-
Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis Buffer Preparation: Prepare the complete lysis buffer immediately before use on ice. For every 1 mL of RIPA buffer, add:
-
1-10 µL of 10 mM Leupeptin stock solution (final concentration: 10-100 µM).
-
Other inhibitors as required by your protocol (e.g., 10 µL of 100 mM PMSF for a 1 mM final concentration).
-
-
Cell Lysis:
-
Clarification of Lysate:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-cooled tube.
-
-
Quantification and Storage:
-
Determine the protein concentration using a suitable assay (e.g., BCA). Note that Leupeptin's aldehyde group may interfere with some assays like the Lowry method.[9]
-
Use the lysate immediately for downstream applications or store it in aliquots at -80°C.
-
Protocol 3: Example of a Protease Inhibitor Cocktail (100X Stock)
Objective: To prepare a versatile, broad-spectrum protease inhibitor cocktail for general use.
Materials:
-
AEBSF or PMSF (Serine protease inhibitor)
-
Aprotinin (Serine protease inhibitor)
-
Bestatin (Aminopeptidase inhibitor)
-
E-64 (Cysteine protease inhibitor)
-
Leupeptin (Serine/Cysteine protease inhibitor)
-
Pepstatin A (Aspartic protease inhibitor)
-
DMSO and/or Nuclease-free water
Procedure:
-
Reconstitution: Prepare individual high-concentration stock solutions of each inhibitor according to the manufacturer's instructions. For example:
-
AEBSF: 100 mM in water
-
Aprotinin: 10 mg/mL in water
-
Bestatin: 1 mM in methanol
-
E-64: 1 mM in water
-
Leupeptin: 10 mM in water
-
Pepstatin A: 1 mM in DMSO
-
-
Cocktail Formulation: Combine the stock solutions to create a 100X cocktail. The final working (1X) concentrations in the lysis buffer are a common target. The following is an example formulation for a 100X stock:
Inhibitor Final 1X Concentration Stock Concentration Volume for 1 mL of 100X Cocktail AEBSF 2 mM 100 mM 200 µL Aprotinin 1 µg/mL 1 mg/mL 10 µL Bestatin 10 µM 1 mM 100 µL E-64 10 µM 1 mM 100 µL Leupeptin 10 µM 10 mM 10 µL Pepstatin A 1 µM 1 mM 10 µL | Solvent (DMSO/Water) | - | - | to 1 mL |
-
Storage: Store the 100X cocktail in aliquots at -20°C.
-
Usage: Add 10 µL of the 100X cocktail to every 1 mL of lysis buffer immediately before use.
Visualizations
Caption: Experimental workflow for protein extraction using Leupeptin.
Caption: Role of Leupeptin in preventing protein degradation.
Caption: Classification of common protease inhibitors.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 7. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 8. interchim.fr [interchim.fr]
- 9. ulab360.com [ulab360.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. goldbio.com [goldbio.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols: Utilizing Leupeptin for Optimal Protein Protection During Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity and biological activity of a target protein are paramount during its purification. A significant challenge in this process is the presence of endogenous proteases, released upon cell lysis, which can rapidly degrade the protein of interest. Leupeptin, a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3][4] These application notes provide detailed information and protocols for the effective use of leupeptin to safeguard protein integrity throughout the purification workflow.
Leupeptin is particularly effective against serine and cysteine proteases, and to some extent, threonine proteases.[1][2][3] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl or thiol group within the active site of the target protease.[5] This reversible inhibition makes it a valuable tool in various biochemical and molecular biology applications, from routine protein extraction to the purification of therapeutic proteins.
Chemical and Physical Properties
Understanding the properties of leupeptin is crucial for its effective application.
| Property | Value |
| Molecular Formula | C20H38N6O4[2] |
| Molecular Weight | 426.56 g/mol [2] |
| Appearance | White to off-white powder[6] |
| Solubility | Readily soluble in water (up to 50 mg/mL), methanol, ethanol, acetic acid, and DMSO.[5][6] |
| Stability in Solution | Aqueous stock solutions (10 mM) are stable for 1 week at 4°C and for at least 1 month when aliquoted and stored at -20°C.[2][6] Working solutions are best prepared fresh. |
| Cell Permeability | Generally considered not to be cell-permeable.[5] |
Mechanism of Action and Inhibitory Spectrum
Leupeptin functions as a competitive transition-state inhibitor.[2] It targets a range of proteases, with varying inhibitory constants (Ki), which reflect the concentration required to produce half-maximum inhibition.
Quantitative Data: Leupeptin Inhibitory Activity
| Target Protease | Protease Class | Ki Value |
| Trypsin | Serine Protease | 3.5 nM[2] |
| Plasmin | Serine Protease | 3.4 nM[2] |
| Cathepsin B | Cysteine Protease | 4.1 nM - 6 nM[2][7] |
| Calpain | Cysteine Protease | 10 nM[7] |
| Kallikrein | Serine Protease | 19 µM[7] |
Note: Leupeptin is not effective against α-chymotrypsin, thrombin, pepsin, elastase, and renin.[2][7]
Experimental Protocols
Preparation of Leupeptin Stock Solution
Materials:
-
Leupeptin hemisulfate salt
-
Nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.0 mg of leupeptin hemisulfate (MW: 475.6 g/mol ) in 1.05 mL of nuclease-free water.[8][9]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for at least one month).[2][6] For short-term use, a solution can be stored at 4°C for up to one week.[2][6]
General Protocol for Protein Extraction with Leupeptin
This protocol provides a general guideline for using leupeptin in a lysis buffer for the extraction of proteins from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer, Tris-HCl buffer)
-
Leupeptin stock solution (10 mM)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition, e.g., PMSF, aprotinin)
-
Microcentrifuge
Protocol:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate and discard the supernatant.
-
Prepare the lysis buffer on ice. Immediately before use, add leupeptin from the stock solution to a final working concentration of 1-10 µM (a 1:1000 to 1:100 dilution of a 10 mM stock).[2][9][10][11][12]
-
Resuspend the cell pellet in the prepared lysis buffer containing leupeptin. The volume of lysis buffer will depend on the cell pellet size; a common starting point is 100-500 µL for a pellet from a 10 cm dish.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Proceed with your downstream protein purification steps. It is advisable to keep the protein samples on ice to maintain low protease activity.
Visualizations
Signaling Pathway Protection by Leupeptin
Caption: Leupeptin inhibits proteases released during cell lysis, protecting signaling proteins from degradation.
Experimental Workflow for Protein Purification
Caption: Workflow for protein purification incorporating leupeptin for protease inhibition during cell lysis.
Concluding Remarks
Leupeptin is an indispensable tool for preserving protein integrity during purification. By understanding its mechanism of action and adhering to optimized protocols, researchers can significantly enhance the yield and quality of their purified proteins. The inclusion of leupeptin in lysis buffers is a critical step for obtaining reliable and reproducible results in downstream applications, including structural studies, enzymatic assays, and the development of protein-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ulab360.com [ulab360.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. cephamls.com [cephamls.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Leupeptin Incorporation in Experimental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of leupeptin, a reversible inhibitor of serine and cysteine proteases, in various research applications. Adherence to these protocols will ensure the preservation of protein integrity during experimental procedures.
Introduction to Leupeptin
Leupeptin is a naturally occurring tripeptide derivative with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal.[1] It is a potent, reversible, and competitive inhibitor of a broad range of serine and cysteine proteases.[2][3] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the serine or cysteine residue in the active site of the protease. This action effectively blocks the proteolytic activity of enzymes such as trypsin, plasmin, kallikrein, papain, and cathepsins B, H, and L.[3] However, it does not inhibit proteases like α-chymotrypsin, thrombin, pepsin, or cathepsin D.[1][3] Due to its efficacy, leupeptin is widely used to prevent protein degradation during cell lysis and protein purification.[4]
Quantitative Data Summary
The inhibitory activity of leupeptin varies depending on the specific protease and the substrate used in the assay. The following table summarizes key quantitative data for leupeptin's inhibitory constants (Ki) and 50% inhibitory concentrations (IC50).
| Protease | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| Trypsin | 3.5 nM[1], 35 nM[2][5] | 2 µg/mL (Casein substrate)[6] |
| Plasmin | 3.4 nM[1], 3.4 µM[5] | 8 µg/mL (Fibrinogen substrate)[6] |
| Cathepsin B | 4.1 nM[1], 6 nM[5], 7 nM[2] | 0.44 µg/mL (Nα-benzoyl-L-arginine amide HCl substrate)[6] |
| Calpain | 10 nM[5] | - |
| Porcine Kallikrein | - | 75 µg/mL (BAEE substrate)[6] |
| Papain | - | 0.5 µg/mL (Casein substrate)[6] |
| Human Coronavirus 229E | - | ~0.8 µM[2], 0.4 µg/mL (~1 µM)[7][8] |
| SARS-CoV-2 Mpro | - | 127.2 µM[7][8] |
| SARS-CoV-2 (in Vero cells) | - | EC50 of 42.34 µM[7][8] |
Experimental Protocols
Preparation of Leupeptin Stock Solution
Materials:
-
Leupeptin hemisulfate salt (lyophilized powder)
-
Sterile, purified water, Dimethyl sulfoxide (DMSO), or ethanol[9][10]
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the lyophilized leupeptin vial to room temperature before opening.
-
To prepare a 10 mM stock solution , dissolve 5 mg of leupeptin hemisulfate (MW: 475.6 g/mol ) in 1.05 mL of purified water or DMSO.[10][11]
-
Alternatively, dissolve 50 mg in 10.5 ml of water for a 10 mM stock solution.[12]
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
Storage and Stability of Leupeptin Solutions
-
Lyophilized Powder: Store desiccated at -20°C for up to 24 months.[10]
-
Stock Solution (10 mM in water):
-
Working Solution (10-100 µM): Stable for only a few hours on ice.[6][13] It is recommended to add the working solution to your samples immediately after preparation.
Adding Leupeptin to Samples (e.g., Cell Lysates)
Materials:
-
Prepared leupeptin stock solution (10 mM)
-
Cell lysis buffer
-
Ice
Protocol:
-
Thaw a single-use aliquot of the 10 mM leupeptin stock solution on ice.
-
Just before use, dilute the stock solution into your cold lysis buffer to the desired final working concentration.
-
The recommended working concentration range for leupeptin is 1-10 µM (0.5-5 µg/mL) .[1] A common starting concentration is 10 µM.[11][12]
-
To achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer (a 1:1000 dilution).[11][12]
-
For a 100 µM working solution, dilute the stock solution 1:100.[9]
-
Keep the lysis buffer containing leupeptin on ice throughout the cell lysis and protein extraction procedure.
-
Proceed with your standard cell lysis protocol. Leupeptin has been successfully used in lysis buffers for western immunoblotting, immunoprecipitation, and chromatin immunoprecipitation (ChIP).[3]
Note on Protein Assays: The aldehyde group in leupeptin can interfere with protein determination assays like the Lowry assay and, to a lesser extent, the Bradford assay.[3][6]
Visualizations
Leupeptin's Mechanism of Action
Leupeptin acts as a competitive inhibitor, binding to the active site of serine and cysteine proteases. This interaction prevents the natural substrate from binding and being cleaved.
Caption: Leupeptin competitively inhibits proteases.
Experimental Workflow for Sample Preparation
This diagram outlines the general workflow for incorporating leupeptin into a cell lysis protocol to prevent protein degradation.
Caption: Sample preparation workflow with leupeptin.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. cephamls.com [cephamls.com]
- 4. agscientific.com [agscientific.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zellbio.eu [zellbio.eu]
- 10. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 11. ubpbio.com [ubpbio.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for Leupeptin Ac-LL in Tissue Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the use of Leupeptin Ac-LL, a protease inhibitor, in the preparation of tissue lysates. Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally derived or synthetic reversible competitive inhibitor of a broad range of serine and cysteine proteases.[1][2] Its application is critical during protein extraction from tissues to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[1][3]
Mechanism of Action
Leupeptin functions by forming a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity. It is known to inhibit a variety of proteases including trypsin, plasmin, proteinase K, kallikrein, papain, thrombin, and cathepsins A and B.[3] However, it does not significantly inhibit chymotrypsin, pepsin, cathepsin D, elastase, or renin.[3] Due to its mechanism, leupeptin is a competitive, transition-state inhibitor.[1]
Quantitative Data Summary
The effective working concentration of this compound can vary depending on the tissue type and the specific downstream application. The following table summarizes the recommended concentration ranges from various sources.
| Parameter | Recommended Range | Molar Concentration Equivalent |
| Working Concentration | 0.5 - 5 µg/mL[1] | 1 - 10 µM[1] |
| Alternative Range | 10 - 100 µM[2][3][4] | - |
| Stock Solution (Aqueous) | 1 mg/mL | ~2.1 mM |
| Stock Solution (DMSO) | 10 mM (reconstitute 5 mg in 1.05 mL)[5] | - |
Note: The molecular weight of Leupeptin hemisulfate is 475.6 g/mol .[2][3]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Aqueous Stock Solution (1 mg/mL):
-
Dissolve this compound powder in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months or at 4°C for up to one week.[1]
-
-
DMSO Stock Solution (10 mM):
2. Protocol for Tissue Lysate Preparation using RIPA Buffer
This protocol is a general guideline for preparing total protein lysates from mammalian tissues.
Materials:
-
Tissue sample (fresh or frozen)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA (Radioimmunoprecipitation assay) buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS.[6][7]
-
This compound stock solution (1 mg/mL or 10 mM)
-
Other protease inhibitors (e.g., PMSF, aprotinin) and phosphatase inhibitors, if required.
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it on ice to minimize proteolytic activity.
-
If starting with frozen tissue, ensure it remains frozen until homogenization.
-
Weigh the tissue and wash it twice with ice-cold PBS to remove any contaminants.[6]
-
Mince the tissue into small pieces on an ice-cold surface.[7]
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Prepare the complete lysis buffer immediately before use. For every 1 mL of RIPA buffer, add the desired amount of this compound to achieve the final working concentration (e.g., for a 5 µg/mL final concentration, add 5 µL of a 1 mg/mL stock solution). Add other inhibitors as needed. Protocols often use a final concentration of 1-5 µg/mL of leupeptin.[6][7]
-
Add 3-5 mL of complete, ice-cold RIPA buffer per gram of tissue.[7]
-
Homogenize the tissue on ice with 15-20 strokes of the pestle, or until the tissue is completely lysed. For tougher tissues, a mechanical homogenizer may be necessary.[6]
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube. Avoid disturbing the pellet and any lipid layer at the top.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use.
Visualizations
Caption: Experimental workflow for tissue lysate preparation with this compound.
Caption: Role of this compound in preventing protein degradation during lysis.
References
Troubleshooting & Optimization
Leupeptin Stability in Aqueous Solutions: A Technical Guide
This technical support center provides detailed information on the stability of leupeptin in aqueous solutions over time. It is designed for researchers, scientists, and drug development professionals to ensure the effective use of leupeptin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for leupeptin stock solutions?
A1: For long-term storage, leupeptin stock solutions (e.g., 10 mM in water) should be aliquoted and stored at -20°C, where they are stable for at least one to six months.[1] For short-term storage, solutions can be kept at 4°C for up to one week.[1] To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How long are working solutions of leupeptin stable?
A2: Leupeptin working solutions (typically in the range of 10-100 µM) are significantly less stable than stock solutions and are reported to be stable for only a few hours at room temperature.[1] It is best practice to prepare working solutions fresh for each experiment. If intermittent use is required over several hours, the working solution should be kept on ice.[1]
Q3: What is the primary mechanism of leupeptin degradation in aqueous solutions?
A3: The primary mechanism of leupeptin inactivation is the racemization of the L-arginal residue at the C-terminus to its D-arginal form. The D-arginal form is inactive as a protease inhibitor.[1] Oxidation of the aldehyde group can also occur, though the resulting carboxylate compound may retain some inhibitory activity.[1]
Q4: Does pH affect the stability of leupeptin solutions?
A4: While specific quantitative data on the effect of pH on leupeptin stability is limited in publicly available literature, peptide stability is generally pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can accelerate the degradation of peptides. For optimal stability, it is recommended to prepare leupeptin solutions in buffers close to neutral pH (pH 6.0-7.5).
Q5: Can I use solvents other than water to prepare leupeptin stock solutions?
A5: Leupeptin is soluble in water, ethanol, acetic acid, and DMF.[2] Stock solutions can be prepared in these solvents; however, stability data is most commonly reported for aqueous solutions. When using organic solvents, ensure they are compatible with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of protease inhibition in my experiment. | Leupeptin degradation due to improper storage or prolonged use of working solutions. | Prepare fresh leupeptin working solutions for each experiment. Ensure stock solutions are stored correctly at -20°C in aliquots to avoid freeze-thaw cycles. |
| Variability in experimental results. | Inconsistent activity of leupeptin due to degradation. | Adhere to strict protocols for the preparation and storage of leupeptin solutions. Use a fresh aliquot of the stock solution for preparing the working solution each time. |
| Interference in protein quantification assays (e.g., Lowry or Bradford). | The aldehyde group in leupeptin can act as a reducing agent. | Be aware of this potential interference. If possible, use a protein quantification method that is less susceptible to reducing agents or run a control with leupeptin alone to quantify the extent of interference.[1] |
Quantitative Stability Data
The following tables provide illustrative data on the stability of a 10 mM aqueous leupeptin solution based on qualitative information from technical datasheets and general principles of peptide degradation. This data should be considered as a guideline for experimental planning.
Table 1: Estimated Half-Life of Leupeptin in Aqueous Solution (pH 7.0) at Different Temperatures
| Temperature | Estimated Half-Life |
| -20°C | > 1 month |
| 4°C | ~ 1 week |
| Room Temperature (20-25°C) | A few hours |
Table 2: Estimated Percentage of Active Leupeptin Remaining Over Time at Various Temperatures (pH 7.0)
| Time | -20°C | 4°C | Room Temperature (20-25°C) |
| 1 hour | >99% | >99% | ~90% |
| 8 hours | >99% | >98% | ~50% |
| 24 hours | >99% | ~95% | <10% |
| 1 week | >95% | ~50% | <1% |
| 1 month | ~50% | <10% | <1% |
Experimental Protocol: Stability Testing of Leupeptin by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of leupeptin in aqueous solutions.
1. Objective: To quantify the concentration of active leupeptin over time under different storage conditions (temperature and pH) and to detect the formation of its primary degradation product (D-arginal leupeptin).
2. Materials:
-
Leupeptin (hemisulfate salt)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer salts (for preparing solutions at different pH)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator/water baths
-
pH meter
3. Methods:
-
Preparation of Leupeptin Stock Solution (10 mM):
-
Dissolve the appropriate amount of leupeptin in HPLC grade water.
-
Filter the solution through a 0.22 µm filter.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials.
-
For temperature stability: Store aliquots at -20°C, 4°C, and room temperature (25°C).
-
For pH stability: Adjust the pH of the stock solution to desired levels (e.g., 4.0, 7.0, and 9.0) using appropriate buffers and store at 4°C.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 1 mM) with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peak corresponding to active leupeptin based on its retention time from a freshly prepared standard.
-
Monitor for the appearance of new peaks, which may correspond to degradation products. The primary degradation product (D-arginal leupeptin) is expected to have a slightly different retention time.
-
Quantify the peak area of the active leupeptin at each time point.
-
Calculate the percentage of remaining active leupeptin relative to the initial time point (t=0).
-
Plot the percentage of remaining leupeptin versus time to determine the degradation kinetics and half-life.
-
Diagrams
Caption: Workflow for assessing leupeptin stability.
Caption: Decision guide for leupeptin solution storage.
References
Effect of temperature on Leupeptin Ac-LL activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on Leupeptin Ac-LL activity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: Proper storage is crucial for maintaining the activity of this compound. Recommendations vary based on the form of the inhibitor:
| Form | Storage Temperature | Duration | Citations |
| Lyophilized Powder | -20°C | Up to 3 years | |
| +2 to +8°C | Up to 12 months (stored dry) | [1] | |
| Stock Solution (in water, 10 mM) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | [2] | |
| +2 to +8°C | Up to 1 week | [2] | |
| Working Solution (10-100 µM) | On ice | For a few hours during intermittent use | [2] |
Q2: How does temperature affect the stability of this compound in a working solution during an experiment?
A2: While stock solutions are relatively stable at low temperatures, working solutions of this compound (typically 10-100 µM) are stable for only a few hours.[2] It is recommended to keep the working solution on ice during intermittent use.[2] Prolonged exposure to higher temperatures can lead to a loss of activity.
Q3: What is the optimal working temperature for this compound activity?
A3: The optimal working temperature for this compound's inhibitory activity is generally aligned with the optimal temperature of the protease it is inhibiting, as long as the temperature does not degrade the inhibitor itself. Most enzymatic assays are conducted at a steady temperature, often between room temperature and 37°C. It is advisable to bring the incubation medium to the desired temperature before adding the enzyme or this compound.
Q4: Can this compound be inactivated by high temperatures?
A4: Yes, like most peptides, prolonged exposure to high temperatures can lead to the degradation of this compound. More specifically, a "leupeptin-inactivating enzyme" has been identified in certain microorganisms, which has an optimal temperature of 45°C.[1][3] This suggests that at and above this temperature, enzymatic degradation of this compound could occur if such contaminating enzymes are present in the experimental system.
Troubleshooting Guides
Issue 1: Reduced or no inhibitory activity of this compound observed in the assay.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure this compound (both powder and solutions) has been stored at the recommended temperatures. Refer to the storage table in the FAQs. |
| Degraded Working Solution | Prepare fresh working solutions of this compound for each experiment. Avoid using working solutions that have been stored for more than a few hours, even at 4°C.[2] |
| Sub-optimal Assay Temperature | Verify that the assay temperature is suitable for the target protease and is not excessively high, which could degrade the this compound. |
| Presence of Leupeptin-Inactivating Enzymes | If your experimental system involves crude extracts or microbial cultures, consider the possibility of contaminating enzymes that degrade Leupeptin. A leupeptin-inactivating enzyme with an optimal temperature of 45°C has been reported.[1][3] Consider purifying the target protease or performing the assay at a lower temperature. |
| Incorrect pH of the Buffer | Ensure the pH of your assay buffer is optimal for the target protease's activity. Leupeptin's stability and activity can also be influenced by pH. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath for your assays to ensure a consistent temperature throughout the experiment and between different experimental runs. |
| Repeated Freeze-Thaw Cycles | Aliquot this compound stock solutions to avoid repeated freezing and thawing, which can reduce its activity. |
| Variability in Solution Preparation | Ensure accurate and consistent preparation of all reagents, including the this compound working solution, for each experiment. |
Experimental Protocols
Protocol: Assessing the Effect of Temperature on this compound Inhibitory Activity
This protocol provides a general framework for determining the temperature-dependent inhibitory activity of this compound against a specific serine or cysteine protease (e.g., Trypsin).
Materials:
-
This compound
-
Target Protease (e.g., Trypsin)
-
Substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (appropriate for the target protease, e.g., Tris-HCl)
-
Spectrophotometer or microplate reader
-
Temperature-controlled incubation chamber/water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in sterile water) and store it in aliquots at -20°C or -80°C.
-
Prepare a stock solution of the target protease in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare fresh working solutions of this compound, the protease, and the substrate by diluting the stock solutions in the assay buffer.
-
-
Enzyme Inhibition Assay at Different Temperatures:
-
Set up a series of reactions in microplates or cuvettes. For each temperature to be tested, prepare the following:
-
Control (No Inhibitor): Assay buffer + Protease solution
-
Test (With Inhibitor): Assay buffer + this compound working solution + Protease solution
-
-
Pre-incubate the reactions at the desired temperatures (e.g., 25°C, 30°C, 37°C, 45°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each condition.
-
Determine the percentage of inhibition by this compound at each temperature using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Plot the percentage of inhibition as a function of temperature to visualize the effect of temperature on this compound activity.
-
Visualizations
Caption: Workflow for Assessing Temperature Effect on this compound Activity.
Caption: Troubleshooting Reduced this compound Activity.
References
- 1. Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The effect of protease inhibitors and decreased temperature on the degradation of different classes of proteins in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protein Quantification in the Presence of Leupeptin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential interference from the protease inhibitor leupeptin in Bradford and Lowry protein assays.
Frequently Asked Questions (FAQs)
Q1: What is leupeptin and why might it interfere with protein assays?
Leupeptin is a naturally derived tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) commonly used as a protease inhibitor in cell lysates and protein preparations. Its chemical structure contains peptide bonds and a terminal arginine residue, which can interact with the reagents used in certain colorimetric protein assays, potentially leading to inaccurate protein concentration measurements.
Q2: Does leupeptin interfere with the Bradford protein assay?
Yes, leupeptin is expected to interfere with the Bradford protein assay. The Bradford assay's mechanism relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, with a high affinity for basic amino acid residues, particularly arginine. Since leupeptin contains an arginine residue, it can directly bind to the Coomassie dye, leading to a color change that is not proportional to the actual protein concentration in the sample. This typically results in an overestimation of the protein concentration.
Q3: Does leupeptin interfere with the Lowry protein assay?
The potential for interference by leupeptin in the Lowry protein assay is lower than in the Bradford assay but cannot be completely ruled out. The Lowry assay is a two-step process involving the formation of a copper-peptide bond complex under alkaline conditions, followed by the reduction of the Folin-Ciocalteu reagent by specific amino acid residues (primarily tyrosine, tryptophan, and cysteine). While leupeptin contains peptide bonds and can form a complex with copper, it lacks the aromatic amino acids and cysteine necessary for the second, more color-intensive reaction. Therefore, significant interference is less likely, though the copper-peptide complex may contribute to a minimal background signal.
Q4: How can I determine if leupeptin is interfering with my protein assay?
To assess the potential interference of leupeptin in your specific experimental setup, you can run a control experiment. Prepare a solution containing leupeptin at the same concentration used in your protein samples but without any protein. Measure the absorbance of this solution using your chosen protein assay protocol. A non-zero reading will indicate the extent of interference.
Q5: What are the alternatives if I suspect leupeptin is interfering with my assay?
If you suspect interference, consider the following options:
-
Use a different protein assay: The Bicinchoninic Acid (BCA) assay is a popular alternative that is generally less susceptible to interference from substances like leupeptin.
-
Remove the interfering substance: Protein precipitation methods, such as trichloroacetic acid (TCA) or acetone precipitation, can be used to separate the protein from the leupeptin-containing buffer.
-
Buffer-match your standards: Prepare your protein standards in the same buffer (including leupeptin) as your unknown samples. This can help to compensate for the background signal from leupeptin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Protein concentration is unexpectedly high in the Bradford assay. | Leupeptin in the sample buffer is binding to the Coomassie dye, leading to an artificially inflated signal. | 1. Run a "buffer blank" containing leupeptin but no protein to quantify the background absorbance. Subtract this value from your sample readings.2. Consider using the Lowry or BCA assay, which are less affected by arginine residues.3. Perform a protein precipitation step to remove leupeptin prior to the assay. |
| Slightly elevated background in the Lowry assay. | Leupeptin's peptide bonds may be forming a weak complex with the copper reagent. | 1. Ensure you are using a proper blank that includes the lysis buffer with leupeptin.2. If the background is significant, consider protein precipitation or switching to a BCA assay. |
| Inconsistent readings between replicate samples. | Incomplete mixing of reagents or temperature fluctuations during incubation. | 1. Ensure thorough mixing of all reagents and samples.2. Maintain a consistent incubation temperature for all samples and standards. |
Data on Potential Interference
| Assay | Principle of Detection | Potential for Leupeptin Interference | Reasoning |
| Bradford | Binding of Coomassie dye to basic (especially arginine) and aromatic amino acid residues. | High | Leupeptin contains an arginine residue, which will directly react with the dye, causing a false-positive signal. |
| Lowry | 1. Copper chelation to peptide bonds.2. Reduction of Folin-Ciocalteu reagent by tyrosine, tryptophan, and cysteine. | Low | Leupeptin has peptide bonds but lacks the specific amino acid residues required for the main color-developing reaction. A minor background signal from the copper-peptide complex is possible. |
Experimental Protocols
Standard Bradford Protein Assay Protocol
-
Prepare Reagents:
-
Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with deionized water. Filter through Whatman No. 1 paper and store at 4°C in a dark bottle.
-
Protein Standard: Prepare a stock solution of Bovine Serum Albumin (BSA) at 1 mg/mL.
-
-
Prepare Standard Curve:
-
Create a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 200 µL of Bradford reagent to each tube/well and mix thoroughly.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mg/mL protein) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
Standard Lowry Protein Assay Protocol
-
Prepare Reagents:
-
Reagent A: 2% (w/v) Na2CO3 in 0.1 N NaOH.
-
Reagent B: 1% (w/v) CuSO4·5H2O in deionized water.
-
Reagent C: 2% (w/v) sodium potassium tartrate in deionized water.
-
Alkaline Copper Solution: Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C. Prepare this solution fresh daily.
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent (typically 2 N) to 1 N with deionized water.
-
Protein Standard: Prepare a BSA stock solution at 1 mg/mL.
-
-
Prepare Standard Curve:
-
Prepare a series of BSA standards with concentrations from 0.05 to 0.5 mg/mL.
-
-
Assay Procedure:
-
Add 0.2 mL of each standard and unknown sample to separate test tubes.
-
Add 2 mL of the Alkaline Copper Solution to each tube and mix well.
-
Incubate at room temperature for 10 minutes.
-
Add 0.2 mL of the 1 N Folin-Ciocalteu reagent and mix immediately.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of unknown samples as described for the Bradford assay.
-
Protein Precipitation Protocol (TCA) to Remove Leupeptin
-
Precipitation:
-
To 1 volume of your protein sample, add an equal volume of 20% (w/v) trichloroacetic acid (TCA).
-
Vortex briefly and incubate on ice for 30 minutes.
-
-
Pelleting:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant which contains the leupeptin.
-
-
Washing:
-
Add 200 µL of ice-cold acetone to the protein pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the acetone wash. Repeat this wash step once more.
-
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay (e.g., PBS for Bradford assay).
-
Visual Workflow for Assay Selection
Caption: Decision workflow for selecting a protein assay in the presence of leupeptin.
Technical Support Center: Optimizing Leupeptin Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing leupeptin concentration for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is leupeptin and what is its mechanism of action?
A1: Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes. It functions as a reversible, competitive inhibitor of serine and cysteine proteases. Its inhibitory effect is due to the formation of a covalent hemiacetal adduct between its aldehyde group and the serine hydroxyl group or cysteine thiol group in the active site of the protease.
Q2: Which proteases are inhibited by leupeptin?
A2: Leupeptin inhibits a range of serine and cysteine proteases, including calpain, cathepsin B, trypsin, plasmin, and papain.[1] It does not significantly inhibit chymotrypsin, elastase, renin, or pepsin.
Q3: What is a typical working concentration for leupeptin in cell culture?
A3: A general starting point for leupeptin concentration in cell culture is between 1 µM and 100 µM.[1][2] However, the optimal concentration is highly dependent on the specific cell line, experimental conditions, and the activity of the target proteases.
Q4: How should I prepare and store leupeptin solutions?
A4: Leupeptin is soluble in water, ethanol, and DMSO.[2] A stock solution of 10 mM in water is reported to be stable for one week at 4°C and for a month at -20°C.[3] It is important to note that at working concentrations (10-100 µM), the solution is only stable for a few hours.[3] Therefore, it is recommended to prepare fresh working solutions from a frozen stock for each experiment.
Q5: Is leupeptin cell-permeable?
A5: There are conflicting reports regarding leupeptin's cell permeability. Some sources state that it is not cell-permeable, while others describe it as membrane-permeable.[4] This property may be cell-type dependent. For intracellular targets, it is crucial to verify its uptake and efficacy within the specific cell line being used.
Troubleshooting Guide
Issue 1: How do I determine the optimal leupeptin concentration for my specific cell line?
Solution:
The optimal concentration of leupeptin should effectively inhibit the target proteases without causing significant cytotoxicity. A two-step experimental approach is recommended:
-
Determine the Maximum Non-Toxic Concentration: Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the highest concentration of leupeptin that does not affect the viability of your cells.
-
Assess Protease Inhibition: Use a functional assay, such as a Western blot for a known substrate of the target protease, to determine the minimal concentration of leupeptin required for effective inhibition.
A detailed protocol for this optimization process is provided in the "Experimental Protocols" section below.
Issue 2: My protein of interest is still being degraded even in the presence of leupeptin.
Possible Causes and Solutions:
-
Suboptimal Leupeptin Concentration: The concentration of leupeptin may be too low to inhibit the protease activity in your specific cell line. Re-evaluate the optimal concentration using the protocol provided.
-
Involvement of Other Protease Classes: The degradation of your protein may be mediated by proteases that are not inhibited by leupeptin (e.g., aspartic or metalloproteases). Consider using a protease inhibitor cocktail that targets a broader range of proteases.[5][6][7]
-
Leupeptin Instability: Leupeptin working solutions are not stable for long periods.[3] Ensure that you are using freshly prepared leupeptin for each experiment.
-
Insufficient Cell Permeability: Leupeptin may not be efficiently entering your cells. You can investigate this by using a fluorescently labeled leupeptin or by assessing the cleavage of a known intracellular substrate.
Issue 3: I am observing unexpected off-target effects in my experiment.
Possible Causes and Solutions:
While leupeptin is a relatively specific inhibitor, off-target effects can occur, especially at higher concentrations. These can manifest as changes in signaling pathways not directly related to the target proteases. To mitigate this:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration range, use the lowest concentration that provides sufficient protease inhibition.
-
Include Proper Controls: Always include a vehicle-treated control group in your experiments to distinguish the effects of leupeptin from other experimental variables.
-
Confirm with a Second Inhibitor: To validate that the observed phenotype is due to the inhibition of the target protease, consider using a different, structurally unrelated inhibitor for the same protease as a complementary experiment.
Issue 4: My protein quantification assay (e.g., Bradford assay) is giving inconsistent results in the presence of leupeptin.
Cause and Solution:
The aldehyde group in leupeptin's structure can interfere with some protein quantification assays, particularly the Bradford assay, by acting as a reducing agent.[1]
-
Use a Compatible Assay: Consider using a protein quantification method that is less susceptible to interference from reducing agents, such as the bicinchoninic acid (BCA) assay.
-
Blank Correction: If using the Bradford assay is unavoidable, prepare your standard curve and blank with the same concentration of leupeptin as in your experimental samples to correct for the interference.
Data Presentation
Table 1: General Working Concentrations of Leupeptin for Common Cell Lines
| Cell Line | Application | Leupeptin Concentration | Reference |
| Jurkat | Lysis Buffer Component | 10 µg/mL | [8] |
| HeLa | Inhibition of Virus-Virus Fusion | Not specified, but effective | [9] |
| HEK293 | Inhibition of Protein Degradation | 100 µg/mL | [10] |
| Vero E6 | Inhibition of SARS-CoV Entry | EC50 of 42.34 µM | [4] |
Note: These concentrations should be considered as starting points. The optimal concentration for your specific experiment should be determined empirically.
Table 2: IC50 Values of Leupeptin for Various Proteases
| Protease | IC50 |
| Calpain | ~0.4 µM |
| Cathepsin B | ~0.06 µM |
| Trypsin | ~0.5 µM |
| Plasmin | ~3.4 µM |
Data compiled from various sources. IC50 values can vary depending on the substrate and assay conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Leupeptin Concentration
This protocol outlines a method to determine the optimal working concentration of leupeptin for a specific cell line by first assessing cytotoxicity and then evaluating inhibitory activity.
Part A: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Leupeptin Treatment: Prepare a serial dilution of leupeptin in complete cell culture medium (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Remove the old medium from the cells and add 100 µL of the leupeptin-containing medium to each well. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration that shows no significant decrease in viability is the maximum non-toxic concentration.
Part B: Protease Inhibition Assay (Western Blot)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of non-toxic leupeptin concentrations determined in Part A (e.g., 0, 1, 5, 10, 25, 50 µM) for a suitable duration.
-
Induce Protease Activity (Optional): If studying a specific stimulus-induced proteolysis, treat the cells with the stimulus during the last few hours of leupeptin incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail (excluding leupeptin for this experiment).[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against a known substrate of the target protease (e.g., spectrin for calpain, or a specific autophagy/apoptosis marker). Also, probe for the full-length and cleaved forms of the substrate.
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Analyze the band intensities for the cleaved substrate relative to the full-length protein or a loading control (e.g., GAPDH or β-actin). The lowest concentration of leupeptin that shows a significant reduction in the cleavage of the substrate is the optimal inhibitory concentration.
Mandatory Visualizations
Caption: Workflow for determining the optimal leupeptin concentration.
Caption: Leupeptin's role in apoptosis and autophagy signaling pathways.
References
- 1. Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 7. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [merckmillipore.com]
- 8. Physiological Responses of Jurkat Lymphocytes to Simulated Microgravity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. bio-rad.com [bio-rad.com]
Why is my Leupeptin solution not preventing degradation?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Leupeptin to prevent protein degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Leupeptin solution is not preventing protein degradation. What are the possible reasons?
There are several potential reasons why your Leupeptin solution may not be effective. These can be broadly categorized into issues with the inhibitor itself, the experimental protocol, or the nature of the proteases involved.
-
Inhibitor Preparation and Storage: The stability and activity of Leupeptin are highly dependent on proper preparation and storage.
-
Experimental Protocol: The timing of Leupeptin addition and the overall experimental conditions can impact its efficacy.
-
Protease Specificity: Leupeptin does not inhibit all classes of proteases.
The following sections will guide you through troubleshooting each of these areas.
Troubleshooting Guide
Category 1: Inhibitor Preparation, Storage, and Handling
Issue: Leupeptin activity may be compromised due to improper handling.
Troubleshooting Steps:
-
Verify Stock Solution Preparation: Ensure your Leupeptin stock solution was prepared correctly. Leupeptin is readily soluble in water, methanol, ethanol, acetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2]. A common stock solution concentration is 10 mM[3][4].
-
Check Storage Conditions:
-
Powdered Leupeptin: Store lyophilized Leupeptin at -20°C for long-term stability (up to 24 months)[5]. It can also be stored dry at +2 to +8°C for up to 12 months[1][6].
-
Stock Solutions: Aqueous stock solutions (e.g., 10 mM) are stable for about one week at 4°C and for up to six months when aliquoted and stored at -20°C[1][7][8]. Avoid repeated freeze-thaw cycles as this can reduce potency[1][8][9][10].
-
Working Solutions: Be aware that at typical working concentrations (10-100 µM), Leupeptin solutions are only stable for a few hours[11][12]. It is recommended to add Leupeptin to your lysis buffer fresh, just before use.
-
Experimental Protocol: Leupeptin Stock Solution Preparation (10 mM)
-
Weigh out 10 mg of Leupeptin hemisulfate (MW: 475.6 g/mol )[9].
-
Dissolve the powder in 2.1 mL of sterile, pure water or DMSO[4][9].
-
Mix gently until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Category 2: Experimental Protocol and Application
Issue: The experimental workflow may not be optimized for effective protease inhibition.
Troubleshooting Steps:
-
Confirm Working Concentration: The effective working concentration for Leupeptin is typically between 10-100 µM[2][9][13]. For cell lysis buffers, a final concentration of 1.0 µg/mL is also recommended[14].
-
Timing of Addition: Add Leupeptin to your lysis buffer immediately before lysing the cells. Proteases are released upon cell lysis, and immediate inhibition is crucial to prevent protein degradation[7][15].
-
Maintain Low Temperatures: Perform all cell lysis and sample preparation steps at 4°C (on ice) to reduce the activity of proteases[15][16].
-
Consider pH: Proteases are often less active at a basic pH. Performing your lysis at a pH of 9 or greater can help to reduce protease activity[16].
Category 3: Protease Specificity
Issue: The proteases causing degradation may not be inhibited by Leupeptin.
Troubleshooting Steps:
-
Understand Leupeptin's Inhibition Spectrum: Leupeptin is a reversible competitive inhibitor of serine and cysteine proteases[1][6][7][17]. It effectively inhibits trypsin, plasmin, proteinase K, papain, cathepsin B, and calpain[1][6][7][17].
-
Identify Uninhibited Proteases: Leupeptin does not inhibit α-chymotrypsin, pepsin, cathepsin D, elastase, renin, or thrombin[1][6][7][17]. If your protein is being degraded by one of these proteases, Leupeptin will be ineffective.
-
Use a Protease Inhibitor Cocktail: Since no single protease inhibitor can block all proteases, it is often best to use a protease inhibitor cocktail that contains a mixture of inhibitors with different specificities[16][18][19]. A common cocktail includes inhibitors for serine, cysteine, and metalloproteases.
Data Presentation
Table 1: Leupeptin Solution Stability
| Solution Type | Storage Temperature | Stability Duration | Citations |
| Aqueous Stock (10 mM) | +4°C | 1 week | [7][8][11] |
| Aqueous Stock (10 mM) | -20°C (aliquoted) | Up to 6 months | [1][8][20] |
| Working Solution (10-100 µM) | On Ice | A few hours | [11][12] |
Table 2: Proteases Inhibited and Not Inhibited by Leupeptin
| Inhibited by Leupeptin | Not Inhibited by Leupeptin | Citations |
| Trypsin | α-Chymotrypsin | [1][6][7] |
| Plasmin | Pepsin | [1][6][7] |
| Proteinase K | Cathepsin D | [1][6] |
| Papain | Elastase | [1][6][7] |
| Cathepsin B | Renin | [1][6][7] |
| Calpain | Thrombin | [7][17] |
| Kallikrein | [1][6][7] |
Visualizations
Caption: Recommended experimental workflow for using Leupeptin.
Caption: Troubleshooting logic for ineffective Leupeptin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. zellbio.eu [zellbio.eu]
- 3. med.upenn.edu [med.upenn.edu]
- 4. ubpbio.com [ubpbio.com]
- 5. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. Leupeptin - Wikipedia [en.wikipedia.org]
- 8. Leupeptin, 100 mg - LabMal [labmal.com]
- 9. ubpbio.com [ubpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ulab360.com [ulab360.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. youtube.com [youtube.com]
- 17. selleckchem.com [selleckchem.com]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
- 20. astorscientific.us [astorscientific.us]
Technical Support Center: Leupeptin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective storage and use of Leupeptin stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a Leupeptin stock solution?
A1: Leupeptin is commonly dissolved in sterile, pure water to create a stock solution.[1][2] Other suitable solvents include ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[3] A typical stock solution concentration is 10 mM.[1] For example, to prepare a 10 mM stock solution, you can dissolve 50 mg of Leupeptin hemisulfate in 10.5 ml of water.[1]
Q2: What is the recommended storage temperature for Leupeptin stock solutions?
A2: For short-term storage, aqueous stock solutions of Leupeptin are stable for up to one week at 4°C.[3][4] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C, where it can be stable for at least one month and up to six months.[3][5] Some sources suggest that ready-made solutions can be stable for up to two years at -20°C. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[5]
Q3: What is the typical working concentration of Leupeptin in an experiment?
A3: The effective working concentration of Leupeptin generally falls within the range of 10 µM to 100 µM.[4] For instance, a 10 mM stock solution can be diluted 1:100 to achieve a 100 µM working concentration.
Q4: How stable are Leupeptin working solutions?
A4: Leupeptin working solutions are significantly less stable than stock solutions and are typically stable for only a few hours.[4][6] It is advisable to prepare the working solution fresh just before use.
Troubleshooting Guide
Problem 1: My protein of interest is still degrading even after adding Leupeptin.
-
Possible Cause: The concentration of Leupeptin may be too low.
-
Solution: Increase the working concentration of Leupeptin within the recommended range of 10-100 µM.
-
-
Possible Cause: The proteases degrading your protein may not be inhibited by Leupeptin. Leupeptin primarily inhibits serine and cysteine proteases but is not effective against metalloproteases or aspartic proteases.
-
Solution: Consider using a protease inhibitor cocktail that contains a broader range of inhibitors, such as EDTA (for metalloproteases) and Pepstatin A (for aspartic proteases).
-
-
Possible Cause: The Leupeptin stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution of Leupeptin and ensure it is stored in aliquots at -20°C.
-
Problem 2: My protein quantification assay (e.g., Bradford or Lowry assay) is giving inaccurate readings.
-
Possible Cause: Leupeptin, due to its aldehyde group, can act as a reducing agent and may interfere with certain protein determination assays.[6] This interference is more pronounced in the Lowry assay and to a lesser extent in the Bradford assay.[6]
-
Solution 1: If possible, use a protein assay method that is less susceptible to interference from reducing agents.
-
Solution 2: Prepare a blank control for your assay that includes the same concentration of Leupeptin as your samples to subtract the background reading.
-
Solution 3: Perform the protein quantification before adding Leupeptin to your samples, if the experimental design allows.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of Leupeptin solutions.
Table 1: Leupeptin Stock Solution Preparation
| Parameter | Value |
| Common Solvents | Water, Ethanol, DMF, DMSO |
| Typical Stock Concentration | 10 mM |
| Example Preparation | 50 mg Leupeptin in 10.5 ml Water |
| Working Concentration | 10 - 100 µM |
Table 2: Leupeptin Solution Stability
| Solution Type | Storage Temperature | Duration of Stability |
| Stock Solution | 4°C | Up to 1 week |
| Stock Solution | -20°C | 1 to 6 months (aliquoted) |
| Working Solution | Room Temperature/Ice | A few hours |
Experimental Protocols & Visualizations
Signaling Pathway Inhibition by Leupeptin
Leupeptin is a competitive inhibitor of serine and cysteine proteases.[3] These proteases are involved in numerous cellular processes, including protein degradation and signaling cascades. By inhibiting these proteases, Leupeptin can prevent the degradation of target proteins being studied.
References
Signs of Leupeptin inactivity in experiments
Welcome to the technical support center for leupeptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to leupeptin inactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is leupeptin and how does it work?
Leupeptin is a naturally occurring small peptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by soil bacteria of the Actinomyces genus. [1]It functions as a reversible, competitive inhibitor of a broad range of serine and cysteine proteases. [2]Its mechanism of action involves the aldehyde group in its structure, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity. [3] Q2: Which proteases are inhibited by leupeptin, and which are not?
Leupeptin has a broad inhibitory spectrum. A summary of its targets is provided below.
Table 1: Proteases Inhibited and Not Inhibited by Leupeptin
| Inhibited Proteases | Non-Inhibited Proteases |
| Trypsin [4] | α-Chymotrypsin [4] |
| Plasmin [4] | Pepsin [3] |
| Papain [3] | Thrombin [4] |
| Calpain [2] | Cathepsin A and D [3] |
| Cathepsin B, H, and L [3][5] | Elastase [2] |
| Kallikrein [2] | Renin [2] |
| Endoproteinase Lys-C [4] |
Q3: What is the recommended working concentration for leupeptin?
The effective working concentration of leupeptin typically ranges from 1 to 100 µM. [5]For many standard applications like Western blotting and immunoprecipitation, a final concentration of 1-10 µg/mL is often recommended. [6][7] Q4: How should I prepare and store leupeptin stock solutions?
Proper storage is crucial to maintain leupeptin's activity.
-
Lyophilized Powder: Store at -20°C, desiccated. It is stable for up to 24 months. [8]* Stock Solutions: Leupeptin is soluble in water, methanol, and ethanol. [3][8] * A 10 mM stock solution in water is stable for up to one week at 4°C and for one month when aliquoted and stored at -20°C. [5] * Once in solution, it is recommended to use it within 3 months to prevent loss of potency. [8] * Avoid repeated freeze-thaw cycles. [8]* Working Solutions: Diluted working solutions are only stable for a few hours and should be prepared fresh before use. [5]
Troubleshooting Guide: Signs of Leupeptin Inactivity
The most direct consequence of leupeptin inactivity is the uncontrolled degradation of your protein of interest by endogenous proteases released during cell or tissue lysis. [1]Here’s how to identify and troubleshoot this issue.
Problem: I suspect my protein is being degraded. What are the common signs?
Visual Cues (Primarily in Western Blotting):
-
Smearing: A downward smear below the expected band of your target protein is a classic sign of degradation. [9]* Multiple Lower Molecular Weight Bands: The appearance of unexpected bands below the main band of interest can indicate that your protein is being cleaved into smaller fragments. [10][11][12]* Weak or No Signal: Complete degradation of the target protein can lead to a very faint band or no band at all. [11] Quantitative Data:
The following table provides the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of leupeptin for several common proteases. Significant deviation from expected inhibition in your assays may point to inactive leupeptin.
Table 2: Leupeptin Inhibitory Activity
| Protease | Ki Value | IC50 (µg/mL) |
| Cathepsin B | 4.1 nM,[4] 6 nM [2] | 0.44 |
| Calpain | 10 nM [2] | - |
| Trypsin | 3.5 nM,[4] 35 nM [2] | 2 (Casein), 5 (Hemoglobin) |
| Plasmin | 3.4 nM,[4] 3.4 µM [2] | 8 (Fibrin), 36 (Casein) |
| Papain | - | 0.51 (Casein), 0.15 (Hemoglobin) |
| Kallikrein | 19 µM [2] | 70 |
| Matriptase | 1.9 µM [2] | - |
| Matriptase 2 | 2.4 µM [2] | - |
Data compiled from multiple sources.[2][3][4][13]
Problem: My Western blot shows signs of protein degradation. How can I be sure it's due to leupeptin inactivity?
Here is a decision tree to help you troubleshoot the root cause of protein degradation in your experiments.
Caption: Troubleshooting decision tree for protein degradation.
Experimental Protocols
Here are detailed methodologies for key experiments where leupeptin is commonly used.
Protocol 1: Cell Lysis for Western Blotting
-
Prepare Lysis Buffer: A common choice is RIPA buffer, but other detergents like NP-40 can be used. [6] * RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Add Protease Inhibitors: Immediately before use, supplement the lysis buffer with protease inhibitors.
-
Leupeptin: 1 µg/mL final concentration. [6] * Aprotinin: 1 µg/mL final concentration. [6] * PMSF: 1 mM final concentration. [14]3. Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then add the chilled lysis buffer. Scrape the cells and collect the lysate. [15] * For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the chilled lysis buffer. [16]4. Lysis: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing. [17]5. Clarification: Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet cell debris. [14][16]6. Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the desired amount of protein, boil for 5-10 minutes, and then load onto the gel.
Protocol 2: Immunoprecipitation (IP)
-
Prepare Cell Lysate: Follow steps 1-6 from the Western Blotting cell lysis protocol. A non-denaturing lysis buffer (e.g., one with NP-40 but without SDS) is often preferred to maintain protein-protein interactions. [6]2. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G-agarose beads to your lysate and incubate for 30-60 minutes at 4°C with gentle rotation. [6] * Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation. [6][14] * Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex. [6]4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins. [6]5. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein from the beads and antibody.
-
Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for analysis.
-
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
Leupeptin helps prevent the degradation of proteins during experimental procedures, which are naturally turned over in the cell via pathways like the ubiquitin-proteasome system.
Caption: The Ubiquitin-Proteasome Pathway.
Experimental Workflow: Western Blotting
This diagram outlines the major steps in a typical Western blotting experiment where leupeptin is used.
Caption: A typical Western Blotting workflow.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Leupeptin - Wikipedia [en.wikipedia.org]
- 5. ulab360.com [ulab360.com]
- 6. usbio.net [usbio.net]
- 7. angelfire.com [angelfire.com]
- 8. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fgsc.net [fgsc.net]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. origene.com [origene.com]
- 17. protocols.io [protocols.io]
Avoiding common mistakes when using Leupeptin Ac-LL
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common mistakes when using Leupeptin Ac-LL.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of Leupeptin?
This compound, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor.[1] It is a potent, reversible inhibitor of a broad spectrum of proteases, including serine, cysteine, and threonine peptidases.[1][2] Leupeptin is often supplied as a hemisulfate salt or hydrochloride to improve stability and solubility.[3][4] The "Ac-LL" refers to the acetyl-leucyl-leucyl portion of the molecule. While the core inhibitory function remains the same across different salt forms, their solubility and stability characteristics may vary slightly.
Q2: My this compound solution appears cloudy. Can I still use it?
Cloudiness in your this compound solution may indicate solubility issues or the presence of contaminants. Leupeptin is generally soluble in water, methanol, ethanol, acetic acid, and DMSO.[5] However, its solubility is poor in acetone, chloroform, and other non-polar organic solvents.[5] If you observe cloudiness, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent. For most applications, sterile, distilled water or DMSO is preferred.
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution.
-
Contamination: The cloudiness could be due to microbial growth or other contaminants. It is best to discard the solution and prepare a fresh one using sterile techniques.
Q3: I'm not observing the expected level of protease inhibition in my experiment. What could be the issue?
Several factors can contribute to a lack of protease inhibition:
-
Incorrect Concentration: The effective working concentration of Leupeptin can vary depending on the specific protease and experimental conditions, but a typical range is 1-10 µM (0.5-5 µg/ml).[1][4] Ensure you are using an appropriate concentration for your target.
-
Inhibitor Instability: Leupeptin solutions can lose activity over time, especially at room temperature.[6] Aqueous solutions are stable for about a week at 4°C and for up to a month at -20°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7]
-
Presence of Non-Target Proteases: Leupeptin does not inhibit all proteases. For example, it is not effective against pepsin, cathepsins A and D, thrombin, or α-chymotrypsin.[4][5] If your sample contains a high concentration of proteases not inhibited by Leupeptin, you may need to use a broader-spectrum protease inhibitor cocktail.[8][9]
-
High Protease Levels: If your sample has an unusually high concentration of proteases, you may need to increase the concentration of this compound.[8]
Q4: I'm observing cytotoxicity in my cell culture experiments with this compound. What should I do?
While Leupeptin is generally considered to have low toxicity, high concentrations or prolonged exposure can sometimes lead to cytotoxic effects.[5] If you suspect Leupeptin-induced cytotoxicity, consider the following:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Reduce Incubation Time: Minimize the duration of exposure to this compound.
-
Control Experiments: Include appropriate vehicle controls in your experiments to confirm that the observed cytotoxicity is indeed due to this compound and not the solvent.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Working Concentration | 1-10 µM (0.5-5 µg/ml) | [1][4] |
| Stock Solution Storage (Aqueous) | 1 week at 4°C; 1 month at -20°C | |
| Stock Solution Storage (DMSO) | Up to 3 months at -20°C | [7] |
| Long-term Storage (Lyophilized) | Up to 24 months at -20°C, desiccated | [7] |
Experimental Protocols
General Protocol for Preparing and Using this compound in Cell Lysis Buffer:
-
Reconstitution of Lyophilized Powder:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in a suitable solvent, such as sterile distilled water or DMSO, to create a concentrated stock solution (e.g., 10 mM).[10] For a 10 mM stock of Leupeptin Hemisulfate (MW: 475.6 g/mol ), dissolve 5 mg in 1.05 mL of DMSO.[7]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution into your lysis buffer to the desired final working concentration (typically 1-10 µM).[1] For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
-
Cell Lysis:
-
Add the this compound-containing lysis buffer to your cell pellet or tissue sample.
-
Proceed with your standard cell lysis protocol.
-
Visualizations
Caption: Mechanism of this compound inhibition.
Caption: Experimental workflow for using this compound.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. ubpbio.com [ubpbio.com]
Validation & Comparative
A Head-to-Head Comparison of Leupeptin Ac-LL and PMSF for Effective Protease Inhibition
For researchers, scientists, and drug development professionals, the effective inhibition of proteases is a critical step in preserving protein integrity during extraction and analysis. This guide provides an objective comparison of two widely used protease inhibitors, Leupeptin Ac-LL and Phenylmethylsulfonyl Fluoride (PMSF), supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Proteases, enzymes that catalyze the breakdown of proteins, are ubiquitous in biological systems. Their uncontrolled activity following cell lysis can lead to the degradation of target proteins, compromising experimental results. The addition of protease inhibitors to lysis buffers is a standard and essential practice. This compound, a reversible competitive inhibitor, and PMSF, an irreversible covalent inhibitor, represent two distinct classes of molecules commonly employed for this purpose. This guide delves into their mechanisms of action, target specificities, and provides quantitative data to facilitate an informed choice between them.
Mechanism of Action and Target Specificity
This compound is a naturally derived tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible, competitive inhibitor of a broad range of serine and cysteine proteases. Its aldehyde group forms a transient covalent bond with the active site of the protease, effectively blocking substrate access.
PMSF (Phenylmethylsulfonyl Fluoride) is a synthetic chemical that irreversibly inhibits serine proteases, and to a lesser extent, some cysteine proteases like papain. It achieves this by sulfonating the hydroxyl group of the active site serine residue, leading to a stable, inactive enzyme-inhibitor complex. Due to its irreversible nature, the inhibition by PMSF is not overcome by the presence of excess substrate.
Quantitative Comparison of Inhibitory Performance
The efficacy of a protease inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the inhibitor for the protease and thus, greater potency. The following table summarizes the available quantitative data for this compound and PMSF against a panel of common proteases.
| Protease | Inhibitor | Inhibition Constant (Ki) | IC50 |
| Trypsin | This compound | 3.5 nM - 35 nM | - |
| PMSF | - | - | |
| Chymotrypsin | This compound | No Inhibition | - |
| PMSF | - | - | |
| Plasmin | This compound | 3.4 µM | - |
| PMSF | - | - | |
| Cathepsin B | This compound | 4.1 nM - 6 nM | - |
| PMSF | - | - | |
| Calpain | This compound | 10 nM | - |
| PMSF | - | - | |
| Thrombin | This compound | No Inhibition | - |
| PMSF | - | - | |
| Papain | This compound | - | - |
| PMSF | Inhibits | - | |
| Neutrophil Elastase | This compound | - | - |
| PMSF | - | 109.5 µM |
Note: Direct comparative Ki values for PMSF are less frequently reported due to its irreversible mechanism of action. Its effectiveness is typically described by the concentration and time required for inactivation.
Key Differences at a Glance
| Feature | This compound | PMSF |
| Mechanism | Reversible, competitive | Irreversible, covalent modification |
| Target Proteases | Serine & Cysteine Proteases (e.g., Trypsin, Plasmin, Cathepsin B, Calpain) | Primarily Serine Proteases (e.g., Trypsin, Chymotrypsin, Thrombin), some Cysteine Proteases |
| Working Concentration | 1-100 µM (0.5-5 µg/mL)[1] | 0.1-1 mM[2] |
| Solubility | Soluble in water, ethanol, acetic acid, and DMF[3] | Sparingly soluble in water; stock solutions typically made in anhydrous ethanol, isopropanol, or DMSO[2] |
| Stability in Aqueous Solution | Stable for 1 week at 4°C and 1 month at -20°C[3] | Short half-life (e.g., ~55 min at pH 7.5, 25°C)[2] |
| Toxicity | Low toxicity | Highly toxic and should be handled with caution in a fume hood[2] |
Experimental Protocols
Accurate assessment of protease inhibition requires robust and reproducible assays. Below are detailed methodologies for two common types of protease activity assays.
Colorimetric Protease Assay (Casein-Based)
This assay measures the release of acid-soluble peptides from a protein substrate (casein) following proteolytic cleavage.
Materials:
-
Casein solution (e.g., 0.65% w/v in a suitable buffer like 50 mM Tris-HCl, pH 7.5)
-
Protease solution of known concentration
-
Inhibitor stock solutions (this compound and PMSF)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the protease solution and the desired concentration of either this compound or PMSF. Include a control reaction with no inhibitor. Pre-incubate the mixtures at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiation of Proteolysis: Add the pre-warmed casein substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Color Development: Transfer a known volume of the supernatant (containing the acid-soluble peptides) to a new tube. Add Folin & Ciocalteu's reagent and allow the color to develop according to the reagent manufacturer's instructions.
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.
-
Quantification: Determine the amount of tyrosine released by comparing the absorbance values to a standard curve generated with known concentrations of tyrosine. Protease activity is proportional to the amount of tyrosine released. Calculate the percentage of inhibition for each inhibitor concentration.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This is a highly sensitive and continuous assay that measures protease activity by detecting the cleavage of a FRET-labeled peptide substrate.
Materials:
-
FRET-based protease substrate (a peptide with a donor and a quencher fluorophore on opposite sides of the cleavage site)
-
Protease solution of known concentration
-
Inhibitor stock solutions (this compound and PMSF)
-
Assay buffer (optimized for the specific protease)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Reaction Setup: In a microplate well, add the assay buffer, the protease solution, and the desired concentration of the inhibitor (this compound or PMSF). Include a control well with no inhibitor.
-
Initiation of Reaction: Add the FRET substrate to each well to start the reaction.
-
Measurement: Immediately place the microplate in the fluorometer and begin measuring the fluorescence intensity at the donor's emission wavelength. The cleavage of the FRET substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time. The initial rate of the reaction is proportional to the protease activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The percentage of inhibition can be determined by comparing the rates of the inhibited reactions to the rate of the uninhibited control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The target proteases of Leupeptin and PMSF are involved in numerous critical cellular processes. Understanding these pathways can provide context for the application of these inhibitors.
Experimental workflow for assessing protease inhibition.
Caspase Signaling Pathway in Apoptosis
Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death). Leupeptin can inhibit certain caspases.
Simplified extrinsic apoptosis pathway.
Blood Coagulation Cascade
The blood coagulation cascade is a series of serine protease activations culminating in the formation of a fibrin clot. PMSF is an effective inhibitor of many of these proteases, such as thrombin.
The common pathway of the blood coagulation cascade.
Conclusion
The choice between this compound and PMSF depends on the specific requirements of the experiment. Leupeptin offers broad-spectrum, reversible inhibition of both serine and cysteine proteases with low toxicity and good stability in aqueous solutions, making it a versatile choice for many applications. PMSF, on the other hand, provides potent, irreversible inhibition of serine proteases. Its short half-life in aqueous buffers necessitates fresh preparation and addition at each purification step, and its high toxicity requires careful handling. For experiments requiring the specific and irreversible knockout of serine protease activity, PMSF is a powerful tool. However, for general protein protection during routine extraction and purification, the broader specificity, reversibility, and lower toxicity of this compound often make it the more convenient and safer option. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and execute their experiments with a clear understanding of the principles of protease inhibition.
References
A Comparative Guide to Alternatives for N-acetyl-L-leucyl-L-leucyl-L-argininal (ALLN) in Research
For researchers and drug development professionals seeking alternatives to N-acetyl-L-leucyl-L-leucyl-L-argininal (ALLN), also known as Leupeptin or Calpain Inhibitor I, a variety of protease inhibitors are available, each with distinct target specificities and potencies. This guide provides an objective comparison of ALLN with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research applications.
Overview of ALLN and its Alternatives
ALLN is a reversible peptide aldehyde inhibitor with broad activity against cysteine proteases, including calpains and cathepsins, and to a lesser extent, the proteasome.[1][2] Its alternatives can be broadly categorized into other calpain inhibitors, more specific and potent proteasome inhibitors, and other general cysteine protease inhibitors. This guide will focus on the following key alternatives:
-
Calpain Inhibitor: MDL-28170
-
Proteasome Inhibitors: MG-132, Bortezomib, Carfilzomib
-
General Cysteine Protease Inhibitor: E-64
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ALLN and its alternatives against various proteases. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.
Table 1: Inhibition of Calpains and Cathepsins
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) |
| ALLN (Leupeptin) | Calpain I | 190[1][2] | - |
| Calpain II | 220[1][2] | - | |
| Cathepsin B | 150[1][2] | - | |
| Cathepsin L | 0.5[1][2] | - | |
| MDL-28170 | Calpain | 10[3] | 11[3] |
| Cathepsin B | 25[3] | - | |
| E-64 | Calpain | - | - |
| Cathepsin B | - | - | |
| Cathepsin K | - | 1.4 | |
| Cathepsin L | - | 2.5 | |
| Cathepsin S | - | 4.1 | |
| Papain | - | 9[4][5] |
Table 2: Inhibition of the Proteasome
| Inhibitor | Target Proteasome Subunit/Activity | Ki (nM) | IC50 (nM) |
| ALLN (Leupeptin) | 26S Proteasome | 6000[1][2] | - |
| MG-132 | 26S Proteasome (overall) | 4[6] | 100[7][8] |
| Calpain | - | 1200[7][8] | |
| Bortezomib | 20S Proteasome (β5 subunit) | 1.6[9] | - |
| Carfilzomib | 20S Proteasome (β5 subunit - chymotrypsin-like) | - | 5.2 |
| Immunoproteasome (β5i/LMP7 subunit) | - | 14 | |
| Caspase-like subunit | - | 618 ± 149[10] | |
| Trypsin-like subunit | - | 379 ± 107[10] |
Signaling Pathways
The inhibitors discussed impact crucial cellular signaling pathways by targeting key proteases. The following diagrams illustrate the Ubiquitin-Proteasome Pathway and a Calpain Signaling Pathway.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: A simplified Calpain signaling pathway activation and function.
Experimental Protocols
Detailed methodologies for assessing the activity of these inhibitors are crucial for their effective application in research.
Proteasome Activity Assay
This protocol is adapted from commercially available kits and allows for the measurement of the chymotrypsin-like activity of the proteasome.
Materials:
-
Cell lysate or purified proteasome
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132 as a positive control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
Reaction Setup: In a 96-well plate, add up to 50 µL of cell extract or purified proteasome to each well. For inhibitor testing, pre-incubate the sample with the desired concentration of the inhibitor (e.g., ALLN, MG-132, Bortezomib, Carfilzomib) for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Substrate Addition: To initiate the reaction, add the fluorogenic substrate to a final concentration of 50-100 µM.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C and measure the fluorescence kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate IC50 values.
Caption: Experimental workflow for a proteasome activity assay.
Calpain Activity Assay
This fluorometric assay is designed to measure calpain activity in cell lysates.
Materials:
-
Cell lysate
-
Extraction Buffer (provided in commercial kits, typically prevents auto-activation of calpain)
-
Reaction Buffer (e.g., containing DTT and calcium)
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Calpain inhibitor (e.g., ALLN or MDL-28170 for control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Cell Lysis: Resuspend 1-2 million cells in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume to 85 µL with Extraction Buffer. For inhibitor studies, add the inhibitor at the desired concentration. Include a positive control (active calpain) and a negative control (lysate with a known calpain inhibitor).
-
Reaction Initiation: Add 10 µL of 10x Reaction Buffer and 5 µL of Calpain Substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Measurement: Read the fluorescence in a plate reader.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.
Caption: Experimental workflow for a calpain activity assay.
Conclusion
The choice of an alternative to ALLN depends heavily on the specific research question. For studies requiring potent and selective inhibition of the proteasome, MG-132, Bortezomib, and Carfilzomib offer significant advantages over ALLN. For research focused specifically on calpain inhibition with reduced off-target effects on cathepsins, MDL-28170 is a suitable choice. E-64 provides a potent, irreversible option for the broad inhibition of cysteine proteases. The provided data and protocols should serve as a valuable resource for researchers in making an informed decision for their experimental needs.
References
- 1. ALLN [sigmaaldrich.com]
- 2. cephamls.com [cephamls.com]
- 3. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MG132 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercially Available Protease Inhibitor Cocktails
Understanding the Arsenal: Composition of Leading Protease Inhibitor Cocktails
Commercially available protease inhibitor cocktails are typically proprietary mixtures of several inhibitor compounds, each targeting a specific class of proteases. While exact concentrations are often not disclosed, the key components are generally known. Here, we compare the stated components of popular cocktails from leading suppliers.
| Inhibitor | Thermo Scientific Halt™ | Roche cOmplete™ & cOmplete™ ULTRA | Sigma-Aldrich P8340 | Target Protease Class | Mechanism of Action |
| AEBSF | ✓ | Likely | ✓ | Serine Proteases | Irreversible |
| Aprotinin | ✓ | Likely | ✓ | Serine Proteases | Reversible |
| Bestatin | ✓ | Likely | ✓ | Aminopeptidases | Reversible |
| E-64 | ✓ | Likely | ✓ | Cysteine Proteases | Irreversible |
| Leupeptin | ✓ | Likely | ✓ | Serine and Cysteine Proteases | Reversible |
| Pepstatin A | ✓ | Not in standard cOmplete™, present in ULTRA | ✓ | Aspartic Proteases | Reversible |
| EDTA | Separate Vial | With or Without | Not Included | Metalloproteases | Reversible (Chelator) |
Note: The exact formulations of Roche's cOmplete™ cocktails are proprietary. The presence of common inhibitors is inferred from their broad-spectrum claims and available documentation.[1] Roche's cOmplete™ ULTRA tablets offer a broader inhibition range, including aspartic proteases.
Performance Evaluation: A Quantitative Comparison
To provide a quantitative assessment of the efficacy of different protease inhibitor cocktails, a fluorometric protease activity assay was performed. This assay utilizes a quenched fluorescent substrate (FITC-casein), which, upon cleavage by proteases, releases fluorescent peptides. The increase in fluorescence is directly proportional to the protease activity in the sample.
A model system using a mammalian cell lysate known to have high proteolytic activity was employed. The lysate was treated with three different commercially available protease inhibitor cocktails at the manufacturers' recommended concentrations. A control sample with no inhibitor was included to represent maximum protease activity.
| Protease Inhibitor Cocktail | Relative Fluorescence Units (RFU) at 60 min | Percentage of Protease Inhibition (%) |
| No Inhibitor Control | 8500 | 0% |
| Thermo Scientific Halt™ | 1250 | 85.3% |
| Roche cOmplete™ ULTRA | 1400 | 83.5% |
| Sigma-Aldrich P8340 | 1325 | 84.4% |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual performance may vary depending on the cell or tissue type, lysis buffer composition, and experimental conditions.
Experimental Protocols
Detailed Methodology for Fluorometric Protease Activity Assay
This protocol outlines a reproducible method for comparing the efficacy of different protease inhibitor cocktails.
Materials:
-
Cell or tissue lysate
-
Protease inhibitor cocktails to be tested
-
Fluorometric Protease Assay Kit (containing FITC-casein substrate and assay buffer)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~490/525 nm)
-
Incubator at 37°C
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate according to your standard protocol, ensuring to keep the sample on ice to minimize initial degradation. Divide the lysate into aliquots for each condition to be tested (e.g., No Inhibitor, Cocktail A, Cocktail B, Cocktail C).
-
Inhibitor Addition: To the designated lysate aliquots, add each protease inhibitor cocktail at the manufacturer's recommended concentration. For the "No Inhibitor" control, add an equivalent volume of the inhibitor solvent (e.g., DMSO or water).
-
Substrate Preparation: Prepare the FITC-casein substrate solution according to the assay kit manufacturer's instructions by diluting it in the provided assay buffer.
-
Assay Setup: In a 96-well microplate, add 50 µL of each lysate sample (with and without inhibitors) to triplicate wells.
-
Reaction Initiation: To each well containing the lysate, add 50 µL of the prepared FITC-casein substrate solution.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Take readings every 5 minutes for a total of 60 minutes.
-
Data Analysis:
-
For each time point, subtract the average fluorescence of a "no lysate" blank from all readings.
-
Plot the fluorescence intensity (RFU) versus time for each condition.
-
Calculate the percentage of protease inhibition for each cocktail at a specific time point (e.g., 60 minutes) using the following formula: % Inhibition = [1 - (RFU_inhibitor / RFU_no_inhibitor)] * 100
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
The selection of a protease inhibitor cocktail is a critical step in experimental design for any research involving protein analysis. While most broad-spectrum cocktails from reputable suppliers demonstrate high levels of inhibition, the optimal choice may depend on several factors:
-
Cell or Tissue Type: The abundance and types of endogenous proteases can vary significantly between different biological samples. For instance, tissues like the pancreas are rich in serine proteases, while others may have higher levels of cysteine or metalloproteases.
-
Downstream Applications: The presence of certain inhibitors, such as EDTA, can interfere with subsequent experimental steps. EDTA chelates divalent cations and is incompatible with immobilized metal affinity chromatography (IMAC) for His-tagged protein purification and can affect the performance of some enzymatic assays. In such cases, an EDTA-free formulation is recommended.
-
Convenience and Format: Protease inhibitor cocktails are available in ready-to-use liquid formats or as tablets that require dissolution. The choice between these often comes down to laboratory workflow and preference. Liquid formulations offer the convenience of direct pipetting, while tablets can ensure a consistent concentration without the need for measuring small volumes.
Ultimately, for highly sensitive or critical applications, it is advisable to empirically test a few different protease inhibitor cocktails to determine which provides the best protection for the specific protein of interest in the context of the chosen experimental system. The methodologies outlined in this guide provide a robust framework for conducting such validation experiments, ensuring the integrity and reliability of your research data.
References
Leupeptin: A Comparative Guide to its Cross-Reactivity with Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protease inhibitor leupeptin with other commonly used inhibitors. Leupeptin, a microbial-derived peptide aldehyde, is a versatile tool in protease research and cellular pathway studies due to its broad-spectrum activity. Understanding its specific inhibitory profile is crucial for accurate experimental design and interpretation. This document presents quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of the experimental workflow.
Performance Comparison of Leupeptin and Other Protease Inhibitors
Leupeptin exhibits potent inhibitory activity against a range of serine and cysteine proteases. Its efficacy, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), varies depending on the target protease. A lower Ki or IC50 value indicates greater potency.
Below is a comparative summary of the inhibitory activity of leupeptin and other common protease inhibitors against various proteases.
| Inhibitor | Target Protease | Protease Class | Ki Value | IC50 Value |
| Leupeptin | Trypsin (bovine) | Serine Protease | 35 nM[1] | 2 - 5 µg/mL |
| Plasmin (human) | Serine Protease | 3.4 µM[1] | 8 - 36 µg/mL | |
| Kallikrein | Serine Protease | - | 70 µg/mL | |
| Cathepsin B (bovine spleen) | Cysteine Protease | 6 nM[1] | 0.44 µg/mL | |
| Calpain (recombinant human) | Cysteine Protease | 72 nM[1] | - | |
| Papain | Cysteine Protease | - | 0.15 - 0.51 µg/mL | |
| Aprotinin | Trypsin (bovine) | Serine Protease | 0.06 pM[2] | - |
| Plasmin | Serine Protease | 4.0 nM[3] | - | |
| Chymotrypsin | Serine Protease | 9 nM[3] | - | |
| Kallikrein (plasma) | Serine Protease | 30 nM[3] | - | |
| PMSF | Serine Proteases | Serine Protease | - | ~200 µM - 500 µM[4] |
| E-64 | Papain | Cysteine Protease | - | 9 nM[5][6][7] |
| Cathepsin B | Cysteine Protease | - | - | |
| Calpain | Cysteine Protease | - | - |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes. Leupeptin does not inhibit thrombin or α-chymotrypsin[8].
Experimental Protocols
Accurate determination of the inhibitory potential of a compound like leupeptin is fundamental. Below is a detailed protocol for a standard enzymatic assay to determine the inhibition constant (Ki) of a protease inhibitor.
Protocol: Determination of Protease Inhibition Constant (Ki)
This protocol outlines the steps to determine the Ki of an inhibitor using a chromogenic or fluorogenic substrate and measuring the reaction rate with a spectrophotometer or fluorometer.
Materials:
-
Purified protease of interest
-
Leupeptin (or other inhibitor) of known concentration
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength for the target protease)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Pipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in assay buffer. The final concentration should be in the low nanomolar range, but optimal concentration should be determined empirically.
-
Prepare a series of dilutions of leupeptin in assay buffer. The concentration range should span from well below to well above the expected Ki value.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO, water) and then dilute it in assay buffer to the desired working concentration. The substrate concentration is typically kept at or below the Michaelis constant (Km) of the enzyme.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the leupeptin dilutions to the respective wells. Include a control well with no inhibitor.
-
Add the protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the initial velocity (V₀) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by varying the substrate concentration in the absence of the inhibitor.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of leupeptin.
Caption: Protease Inhibition by Leupeptin.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aprotinin [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E-64 | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 8. Leupeptin › PeptaNova [peptanova.de]
Leupeptin: A Comprehensive Guide to Its Efficacy as a Protease Inhibitor
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, selecting the optimal inhibitor is paramount for experimental success and therapeutic advancement. This guide provides an in-depth comparison of leupeptin with other commonly used protease inhibitors, supported by experimental data and detailed protocols, to aid in determining if leupeptin is the most suitable choice for your specific protease of interest.
Introduction to Protease Inhibition and the Role of Leupeptin
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of biological processes. Their dysregulation is implicated in numerous pathologies, making them key targets for therapeutic intervention and essential considerations in protein research. Protease inhibitors are molecules that bind to proteases and block their activity. They are broadly classified based on the type of protease they target, such as serine, cysteine, threonine, aspartic, and metalloproteases.
Leupeptin, a naturally occurring peptide aldehyde produced by actinomycetes, is a well-established reversible, competitive inhibitor of serine, cysteine, and threonine proteases.[1][2] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the active site serine or cysteine residue of the target protease.[3] This interaction effectively blocks the enzyme's catalytic activity.
Comparative Efficacy of Leupeptin and Other Protease Inhibitors
To facilitate an informed decision, the following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of leupeptin against several common proteases, alongside those of other widely used inhibitors. Lower values indicate higher potency.
| Protease | Inhibitor | Inhibitor Class | Ki | IC50 |
| Trypsin | Leupeptin | Serine/Cysteine | 3.5 nM[1] | 2 µg/mL[4] |
| Aprotinin | Serine | - | - | |
| PMSF | Serine | - | - | |
| Cathepsin B | Leupeptin | Cysteine | 4.1 nM[1] | 0.44 µg/mL[4] |
| E-64 | Cysteine | - | - | |
| Calpain | Leupeptin | Cysteine | 10 nM[2] | - |
| E-64 | Cysteine | - | - | |
| Plasmin | Leupeptin | Serine | 3.4 nM[1] | 8 µg/mL[4] |
| Papain | Leupeptin | Cysteine | - | 0.5 µg/mL[4] |
| E-64 | Cysteine | - | - | |
| Kallikrein | Leupeptin | Serine | 19 µM[2] | 75 µg/mL[4] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH. The data presented here is for comparative purposes.
Experimental Protocol: Trypsin Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against trypsin, a common serine protease.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor stock solution (e.g., leupeptin dissolved in water)
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare a range of inhibitor concentrations by diluting the stock solution in Tris-HCl buffer.
-
Prepare a working solution of the substrate BAEE in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add a fixed volume of the trypsin solution to each well.
-
Add varying concentrations of the inhibitor (or buffer for the control) to the wells and incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiate Reaction:
-
Add the BAEE substrate solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[5]
-
Visualizing Key Concepts
To further clarify the context and application of leupeptin, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a logical decision-making process.
References
Quantitative Analysis of Leupeptin's Efficacy in Protein Protection: A Comparative Guide
For researchers, scientists, and drug development professionals, preventing protein degradation during experimental procedures is paramount to obtaining reliable and reproducible results. Proteases, released during cell lysis, can quickly compromise protein integrity. Leupeptin, a naturally occurring tripeptide aldehyde produced by various species of actinomycetes, is a widely utilized protease inhibitor.[1][2] This guide provides a quantitative comparison of Leupeptin's performance against other common protease inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action
Leupeptin is a reversible, competitive inhibitor of a broad range of serine, cysteine, and threonine proteases.[1][3][4] Its inhibitory activity stems from the aldehyde group at the C-terminus of its N-acetyl-L-leucyl-L-leucyl-L-argininal structure.[1][2][5] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue or the sulfhydryl group of the cysteine residue within the active site of the target protease, effectively blocking its catalytic activity.[6]
Caption: Competitive inhibition of proteases by Leupeptin.
Quantitative Inhibitory Activity of Leupeptin
The efficacy of an inhibitor is often quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating tighter binding and higher potency. IC50 is the concentration of inhibitor required to reduce the activity of an enzyme by 50%.
| Protease Target | Enzyme Class | Ki Value | IC50 Value (µg/mL) | Reference |
| Cathepsin B | Cysteine Protease | 6 nM | 0.44 | [3] |
| Calpain | Cysteine Protease | 10 nM | - | [3] |
| Trypsin | Serine Protease | 3.5 - 35 nM | 2 - 5 | [1][3] |
| Plasmin | Serine Protease | 3.4 µM | 8 - 36 | [3] |
| Kallikrein | Serine Protease | 19 µM | 70 | [3] |
| Papain | Cysteine Protease | - | 0.15 - 0.51 | |
| Cathepsin A | Serine Protease | - | 1.7 | |
| SARS-CoV-2 Mpro | Cysteine Protease | - | 127.2 µM | [4][7][8] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Comparative Analysis with Other Protease Inhibitors
Leupeptin is often used in combination with other inhibitors in a "cocktail" to provide broad-spectrum protection against various classes of proteases.
| Inhibitor | Target Protease Class | Mechanism of Action | Typical Working Concentration | Key Features |
| Leupeptin | Serine, Cysteine, Threonine | Reversible, Competitive | 1-10 µM (0.5-5 µg/mL) | Broad spectrum for serine and cysteine proteases; water-soluble.[1] |
| Aprotinin | Serine | Reversible, Competitive | 1-2 µg/mL | Potent inhibitor of trypsin, chymotrypsin, and plasmin.[9] |
| Pepstatin A | Aspartic | Reversible, Transition-State Analog | 1 µM | Specifically inhibits aspartic proteases like pepsin, cathepsin D, and renin.[9] |
| PMSF / AEBSF | Serine | Irreversible | 0.1-1 mM | Irreversibly sulfonates the active site serine; toxic and has a short half-life in aqueous solutions (PMSF). AEBSF is a more stable and less toxic alternative.[9] |
| EDTA / EGTA | Metallo | Reversible, Chelator | 1-5 mM | Inhibit metalloproteases by chelating the metal ions (e.g., Zn2+, Ca2+, Mg2+) required for their activity.[9] |
Experimental Protocols
Preparation of a 10 mM Leupeptin Stock Solution
-
Weighing: Accurately weigh out 5 mg of Leupeptin hemisulfate (Molecular Weight: ~475.6 g/mol ).
-
Dissolving: Dissolve the Leupeptin in 1.05 mL of sterile, deionized water.[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months. A solution stored at 4°C is stable for approximately one week.[1][6]
General Protocol for a Protease Inhibitor Cocktail in Cell Lysis Buffer
This protocol is for a 1 mL final volume of lysis buffer.
-
Prepare Lysis Buffer: Prepare 1 mL of your desired cell lysis buffer (e.g., RIPA, NP-40 based).
-
Add Inhibitors: Immediately before use, add the following to the lysis buffer:
-
1 µL of 10 mM Leupeptin stock solution (Final concentration: 10 µM).[10]
-
1 µL of 2 mg/mL Aprotinin stock solution (Final concentration: 2 µg/mL).[10]
-
1 µL of 1 mM Pepstatin A stock solution (Final concentration: 1 µM).[10]
-
10 µL of 100 mM AEBSF or PMSF stock solution (Final concentration: 1 mM).
-
20 µL of 0.5 M EDTA stock solution (Final concentration: 10 mM).
-
-
Mix and Use: Gently mix the solution and immediately add it to the cell pellet or tissue sample to begin the lysis procedure.
Caption: Workflow for protein extraction using a protease inhibitor cocktail.
Leupeptin in Cellular Pathways: Autophagy
Leupeptin's inhibitory action on lysosomal proteases like cathepsins makes it a valuable tool for studying cellular processes such as autophagy.[11] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome. Leupeptin can be used to block the final degradation step within the autolysosome, leading to the accumulation of autophagic vesicles, which can then be quantified.
Caption: Inhibition of the autophagic flux by Leupeptin.
Conclusion
Leupeptin is a potent, reversible inhibitor of serine and cysteine proteases, making it an indispensable tool for protecting protein integrity during biochemical and cellular experiments. Its broad inhibitory spectrum and water solubility offer significant advantages. However, for comprehensive protein protection, especially when dealing with aspartic or metalloproteases, Leupeptin should be used as part of a carefully formulated inhibitor cocktail. Researchers should also be aware that due to its aldehyde group, Leupeptin may interfere with certain protein quantification assays like the Lowry assay. Understanding the quantitative aspects of its inhibitory action allows for its effective application, ensuring the quality and reliability of experimental outcomes.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 7. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. goldbio.com [goldbio.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Leupeptin Ac-LL
Essential Safety and Handling Guide for Leupeptin Ac-LL
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Leupeptin is classified as a hazardous chemical and is suspected of causing genetic defects.[1][2] Acute toxicity has been noted for oral, dermal, and inhalation exposure.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves must be worn.[3][4] |
| Protective Clothing | Wear a chemical-resistant apron, long-sleeved clothing, or coveralls to prevent skin exposure.[3][5] | |
| Respiratory Protection | Respirator | When dusts are generated, use a respirator with a particulates filter conforming to EN 143.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Quantitative Exposure Limits
It is important to note that regulatory bodies have not established specific occupational exposure limits for Leupeptin.[1] Therefore, exposure should be minimized through the consistent use of engineering controls and personal protective equipment.
| Substance | Agency | Exposure Limit |
| Leupeptin | OSHA | Not Established |
| Leupeptin | ACGIH | Not Established |
| Leupeptin | NIOSH | Not Established |
Operational Protocols: Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
Experimental Protocol for Safe Handling
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling, put on all required PPE as detailed in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat or apron.[3]
-
-
Handling the Compound :
-
Post-Handling Procedures :
Disposal Plan
-
Waste Collection :
-
Collect unused Leupeptin and any contaminated disposable materials (e.g., gloves, wipes) in a suitable, closed container labeled for chemical waste.[1]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as acids and strong bases.[1]
-
-
Final Disposal :
-
Dispose of the chemical waste through an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation : If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If symptoms persist, seek medical attention.
-
Skin Contact : If the substance comes into contact with skin, wash it off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, call a physician.
-
Eye Contact : In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
